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  • Product: 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide
  • CAS: 853685-79-7

Core Science & Biosynthesis

Foundational

The Emergent Therapeutic Potential of 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide Derivatives: A Mechanistic Deep Dive

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The 1H-pyrrolo[3,2-c]pyridine-2-carboxamide scaffold has recently emerged as a privileged structure in medicinal chemistry, demons...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[3,2-c]pyridine-2-carboxamide scaffold has recently emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas, most notably in oncology. This technical guide provides an in-depth analysis of the core mechanisms of action underpinning the biological activity of these derivatives. We will dissect the key molecular interactions, signaling pathways, and cellular consequences that define their pharmacological profiles, with a primary focus on their roles as potent microtubule-targeting agents and kinase inhibitors. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this promising heterocyclic system.

Introduction: The Rise of a Versatile Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a rigid bicyclic heteroaromatic system that offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces. This structural rigidity is a key attribute, as it can reduce the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. The carboxamide moiety at the 2-position provides a crucial vector for establishing key interactions with target proteins and allows for extensive synthetic diversification to fine-tune pharmacological properties.

Our exploration will primarily focus on two validated mechanisms of action for this class of compounds: inhibition of tubulin polymerization by binding to the colchicine site, and the targeted inhibition of key kinases involved in oncogenic signaling, such as FMS kinase.

Mechanism of Action I: Disruption of Microtubule Dynamics as Colchicine-Binding Site Inhibitors

A prominent and well-elucidated mechanism of action for certain 1H-pyrrolo[3,2-c]pyridine-2-carboxamide derivatives is their function as potent inhibitors of tubulin polymerization.[1][2][3] These compounds act as microtubule-targeting agents (MTAs) by binding to the colchicine-binding site on β-tubulin.

Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Their dynamic instability is critical for the proper formation and function of the mitotic spindle during mitosis. By interfering with this process, MTAs can induce mitotic arrest and subsequently trigger apoptosis in rapidly dividing cancer cells.

Molecular Interactions and Binding Paradigm

Molecular modeling studies, in conjunction with structure-activity relationship (SAR) data, have revealed the specific interactions of 1H-pyrrolo[3,2-c]pyridine derivatives within the colchicine-binding site of tubulin. For instance, the derivative 10t has been shown to form hydrogen bonds with key residues such as Thrα179 and Asnβ349.[1][2] The rigid 1H-pyrrolo[3,2-c]pyridine scaffold serves to orient the pendant aryl groups into positions that mimic the binding of combretastatin A-4 (CA-4), a well-known colchicine-site inhibitor.

Diagram 1: Proposed Binding Mode of a 1H-pyrrolo[3,2-c]pyridine Derivative at the Colchicine Site of Tubulin

cluster_tubulin Colchicine Binding Site (β-Tubulin) cluster_ligand 1H-pyrrolo[3,2-c]pyridine Derivative Thrα179 Thrα179 Asnβ349 Asnβ349 Cysβ241 Cysβ241 Leuβ255 Leuβ255 Pyrrolo[3,2-c]pyridine Core Pyrrolo[3,2-c]pyridine Core Pyrrolo[3,2-c]pyridine Core->Thrα179 H-bond Pyrrolo[3,2-c]pyridine Core->Asnβ349 H-bond A-Ring (e.g., 3,4,5-trimethoxyphenyl) A-Ring (e.g., 3,4,5-trimethoxyphenyl) A-Ring (e.g., 3,4,5-trimethoxyphenyl)->Cysβ241 Hydrophobic Interaction B-Ring (e.g., indolyl) B-Ring (e.g., indolyl) B-Ring (e.g., indolyl)->Leuβ255 Hydrophobic Interaction

Caption: Binding interactions of a 1H-pyrrolo[3,2-c]pyridine derivative.

Cellular Consequences of Tubulin Inhibition

The inhibition of tubulin polymerization by these derivatives leads to a cascade of cellular events, culminating in apoptosis.

  • Disruption of Microtubule Network: Immunostaining assays have visually confirmed that treatment with these compounds leads to a significant disruption of the microtubule network within cells.[1][3]

  • G2/M Phase Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, the cells are unable to progress through mitosis. Flow cytometry analysis demonstrates a dose-dependent accumulation of cells in the G2/M phase of the cell cycle.[1][2]

  • Induction of Apoptosis: Prolonged mitotic arrest activates the intrinsic apoptotic pathway. This is evidenced by an increase in the population of apoptotic cells, as measured by techniques such as Annexin V/PI staining.

Diagram 2: Cellular Signaling Pathway Following Tubulin Inhibition

1H-pyrrolo[3,2-c]pyridine\nDerivative 1H-pyrrolo[3,2-c]pyridine Derivative Tubulin Polymerization Tubulin Polymerization 1H-pyrrolo[3,2-c]pyridine\nDerivative->Tubulin Polymerization Inhibits Microtubule Dynamics Microtubule Dynamics Tubulin Polymerization->Microtubule Dynamics Disrupts Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Formation Impairs G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Leads to Apoptosis Induction Apoptosis Induction G2/M Phase Arrest->Apoptosis Induction Triggers

Caption: Cellular consequences of tubulin polymerization inhibition.

Mechanism of Action II: Targeted Kinase Inhibition

In addition to their effects on microtubules, derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been engineered to act as potent and selective inhibitors of specific protein kinases. Kinases are crucial regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers and inflammatory diseases.

FMS Kinase (CSF-1R) Inhibition

A series of diarylamide and diarylurea derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated potent inhibitory activity against FMS kinase (Colony-Stimulating Factor-1 Receptor, CSF-1R).[4] FMS is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of monocytes and macrophages.[4] Its overexpression is implicated in various cancers, including ovarian, prostate, and breast cancer, as well as in inflammatory conditions like rheumatoid arthritis.[4]

The mechanism of inhibition involves competitive binding to the ATP-binding pocket of the kinase domain, preventing the autophosphorylation and activation of FMS. This blockade of FMS signaling can lead to reduced proliferation of tumor-associated macrophages (TAMs), which are known to promote tumor growth and metastasis.

Quantitative Data on Biological Activity

The potency of these derivatives has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

Compound ClassTargetAssayKey CompoundIC50 ValueReference
1H-pyrrolo[3,2-c]pyridinesTubulin PolymerizationAntiproliferative (HeLa)10t0.12 µM[1][2]
1H-pyrrolo[3,2-c]pyridinesTubulin PolymerizationAntiproliferative (SGC-7901)10t0.15 µM[2]
1H-pyrrolo[3,2-c]pyridinesTubulin PolymerizationAntiproliferative (MCF-7)10t0.21 µM[1][2]
1H-pyrrolo[3,2-c]pyridinesFMS KinaseEnzymatic Inhibition1r30 nM[4]
1H-pyrrolo[3,2-c]pyridinesFMS KinaseAntiproliferative (BMDM)1r84 nM[4]
1H-pyrrolo[2,3-b]pyridinesRSK2 KinaseEnzymatic InhibitionB11.7 nM[5]
1H-pyrrolo[2,3-b]pyridinesPDE4BEnzymatic Inhibition11h0.14 µM[6]

Experimental Protocols for Mechanistic Elucidation

The validation of the mechanisms described above relies on a suite of robust biochemical and cell-based assays. The choice of these experiments is driven by the need to systematically probe the interaction of the compounds with their putative targets and to observe the downstream cellular consequences.

In Vitro Tubulin Polymerization Assay

Causality: This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. It is the primary biochemical evidence for identifying tubulin-targeting agents.

Protocol:

  • Reagents: Tubulin (›99% pure), GTP, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compounds dissolved in DMSO.

  • Procedure:

    • A solution of tubulin in polymerization buffer is prepared and kept on ice.

    • Test compounds at various concentrations (e.g., 3 µM and 5 µM) and controls (DMSO vehicle, positive control like colchicine) are added to a 96-well plate.[1][3]

    • The plate is pre-warmed to 37°C.

    • The tubulin/GTP solution is added to the wells to initiate polymerization.

    • The change in absorbance (optical density) at 340 nm is monitored over time at 37°C using a plate reader. An increase in absorbance indicates microtubule formation.

  • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the vehicle control. Inhibition of polymerization is observed as a decrease in the rate and/or final absorbance.

Diagram 3: Experimental Workflow for Tubulin Polymerization Assay

Prepare Tubulin\n+ GTP on Ice Prepare Tubulin + GTP on Ice Add Compound/Control\nto 96-well Plate Add Compound/Control to 96-well Plate Prepare Tubulin\n+ GTP on Ice->Add Compound/Control\nto 96-well Plate Pre-warm Plate\nto 37°C Pre-warm Plate to 37°C Add Compound/Control\nto 96-well Plate->Pre-warm Plate\nto 37°C Initiate Polymerization\n(Add Tubulin Solution) Initiate Polymerization (Add Tubulin Solution) Pre-warm Plate\nto 37°C->Initiate Polymerization\n(Add Tubulin Solution) at 37°C Monitor OD340nm\nover Time Monitor OD340nm over Time Initiate Polymerization\n(Add Tubulin Solution)->Monitor OD340nm\nover Time at 37°C Analyze Data\n(Inhibition Curve) Analyze Data (Inhibition Curve) Monitor OD340nm\nover Time->Analyze Data\n(Inhibition Curve)

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

Causality: This assay quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M). For a microtubule-targeting agent, the expected outcome is an accumulation of cells in the G2/M phase, providing strong cellular evidence of mitotic arrest.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., HeLa) are seeded and allowed to adhere overnight.

  • Treatment: Cells are treated with the test compound at various concentrations (e.g., 1x, 2x, and 3x IC50) or with vehicle (DMSO) for a specified period (e.g., 24 hours).[2]

  • Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and collected by centrifugation.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: Fixed cells are washed and then stained with a solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to remove RNA).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The resulting histograms are analyzed using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine-2-carboxamide scaffold represents a highly versatile platform for the development of novel therapeutics. The elucidated mechanisms of action, primarily as potent microtubule disruptors and selective kinase inhibitors, provide a solid foundation for their continued investigation. The ability of these compounds to induce G2/M cell cycle arrest and apoptosis underscores their potential as anticancer agents. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Furthermore, exploring the full spectrum of their kinase inhibitory activity could unveil new therapeutic applications in areas beyond oncology. The self-validating nature of the described protocols ensures that future development efforts can be built upon a robust and reproducible mechanistic understanding.

References

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2021). PMC. [Link]

  • Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). PubMed. [Link]

  • Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. (2023). PubMed. [Link]

  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. (2012). PubMed. [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025). MDPI. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2014). PMC. [Link]

Sources

Exploratory

The Versatile Pharmacophore: In Vitro Biological Activity of the 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide Scaffold

Executive Summary In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is essential for accelerating d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is essential for accelerating drug discovery. The 1H-pyrrolo[3,2-c]pyridine-2-carboxamide core has emerged as a highly versatile and potent pharmacophore. By systematically modifying the substituents surrounding this bicyclic core, researchers have successfully engineered potent in vitro modulators for three distinct biological systems: the Hedgehog (Hh) signaling pathway (via Smoothened antagonism), cellular metabolism (via NAMPT inhibition), and circadian rhythm regulation (via Casein Kinase Iε inhibition)[1][2][3].

This technical guide synthesizes the structure-activity relationships (SAR), mechanistic causality, and validated in vitro protocols required to evaluate compounds bearing this scaffold.

Structural Pharmacology of the Scaffold

The biological activity of the 1H-pyrrolo[3,2-c]pyridine-2-carboxamide core is driven by its unique stereoelectronic properties. The pyrrolo-pyridine bicyclic system provides a rigid, planar aromatic surface ideal for π−π stacking within deep hydrophobic protein pockets. Crucially, the exposed pyridine nitrogen acts as a strong hydrogen bond acceptor, while the pyrrole nitrogen and the 2-carboxamide linker serve as highly directional hydrogen bond donors.

In the context of metabolic targets like Nicotinamide Phosphoribosyltransferase (NAMPT), the exposed pyridine nitrogen perfectly mimics the endogenous substrate, nicotinamide (NAM), allowing the scaffold to anchor deeply into the enzyme's tunnel-shaped active site[4][5]. Conversely, when heavily substituted with lipophilic groups (e.g., trifluoroethoxy or phenacyl groups), the scaffold acts as a potent transmembrane domain binder for G-protein-coupled receptors (GPCRs) like Smoothened (SMO)[6].

Hedgehog Signaling Modulation: Smoothened (SMO) Antagonism

The Hedgehog (Hh) pathway is a critical regulator of embryonic development and tissue homeostasis; its aberrant activation is a primary driver in basal cell carcinoma and medulloblastoma[7]. The 1H-pyrrolo[3,2-c]pyridine-2-carboxamide derivative TAK-441 is a highly potent, orally bioavailable SMO antagonist[1][8].

Mechanism of Action

In the absence of Hh ligands, the Patched-1 (PTCH1) receptor tonically inhibits SMO. Upon ligand binding, this inhibition is released, allowing SMO to activate the GLI family of transcription factors (GLI1/2), which translocate to the nucleus to drive oncogenic proliferation[6][7]. TAK-441 directly binds to the transmembrane domain of SMO, locking it in an inactive conformation and preventing downstream GLI1 activation[6].

SMO_Pathway PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI Transcription Factors SMO->GLI Activates TAK441 TAK-441 (Antagonist) TAK441->SMO Blocks Activation Nucleus Target Gene Transcription GLI->Nucleus Translocates

Mechanism of SMO antagonism by TAK-441 in the Hedgehog signaling cascade.

In Vitro Protocol: GLI1 mRNA Expression Assay (RT-qPCR)

Causality & Logic: Because SMO is a complex GPCR-like protein that does not directly yield a simple enzymatic readout, quantifying the ultimate transcriptional target—GLI1 mRNA—provides the most reliable, functionally relevant metric of pathway suppression[9]. This protocol is a self-validating system: it utilizes a vehicle control to establish baseline activation and normalizes against a housekeeping gene to account for variable RNA extraction efficiencies.

Step-by-Step Methodology:

  • Cell Seeding: Plate Hh-responsive cells (e.g., TM3 stromal cells or LightII reporter cells) in 6-well plates at 2×105 cells/well. Incubate for 24 hours at 37°C.

  • Pathway Stimulation: Replace media with low-serum (0.5% FBS) media containing recombinant Sonic Hedgehog (SHH) ligand to stimulate the pathway.

  • Compound Treatment: Add the 1H-pyrrolo[3,2-c]pyridine-2-carboxamide test compound (e.g., TAK-441) in a 10-point concentration gradient (0.1 nM to 1000 nM). Include a 0.1% DMSO vehicle control and a reference inhibitor (e.g., Vismodegib) as a positive control. Incubate for 24 hours.

  • RNA Extraction: Lyse cells and extract total RNA using a standard column-based kit (e.g., RNeasy). Quantify RNA purity via A260/280 ratio.

  • cDNA Synthesis & qPCR: Reverse transcribe 1 µg of RNA to cDNA. Perform qPCR using TaqMan probes or SYBR Green primers specific for GLI1 and GAPDH (endogenous control).

  • Data Analysis: Calculate relative GLI1 expression using the 2−ΔΔCt method. Plot dose-response curves to determine the IC 50​ value.

Metabolic Targeting: NAMPT Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway. Because rapidly proliferating cancer cells have exceptionally high NAD+ turnover rates, they are highly sensitive to NAMPT inhibition[3][4].

Mechanism of Action

Derivatives such as Compound 3a (N-(4-(1-benzoylpiperidin-4-yl)butyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxamide) act as potent competitive inhibitors of NAMPT[3]. The exposed pyridine ring of the scaffold mimics the natural substrate NAM, inserting into the active site, while the carboxamide linker forms critical hydrogen bonds with Ser275 and Tyr18, effectively blocking the generation of nicotinamide mononucleotide (NMN)[3][4].

NAMPT_Assay C1 NAMPT + Inhibitor C2 Add NAM+PRPP+ATP C1->C2 C3 NMNAT1 Coupling C2->C3 C4 NAD+ Detection C3->C4

In vitro coupled-enzyme cycling assay workflow for evaluating NAMPT inhibitors.

In Vitro Protocol: Coupled-Enzyme Cycling Assay

Causality & Logic: NAMPT produces NMN, which lacks a distinct spectrophotometric signature. To enable high-throughput screening, a coupled-enzyme system is utilized. By adding an excess of NMNAT1, the generated NMN is immediately converted to NAD+. NAD+ then drives a secondary cycling reaction (using alcohol dehydrogenase) to reduce a tetrazolium salt (WST-8) into a highly colored formazan dye[3]. The rate of color formation is directly proportional to NAMPT activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction master mix containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl 2​ , 1 mM PRPP, 0.1 mM NAM, 2 mM ATP, and excess recombinant NMNAT1.

  • Compound Incubation: In a 96-well transparent microplate, combine 10 ng of recombinant human NAMPT with varying concentrations of the test compound (0.1 nM to 10 µM). Incubate at room temperature for 15 minutes to allow for binding.

  • Reaction Initiation: Add the reaction master mix to the wells to initiate NMN synthesis. Incubate for 30 minutes at 30°C.

  • Coupling/Detection Phase: Add the colorimetric detection mixture (containing alcohol dehydrogenase, ethanol, and WST-8).

  • Readout: Measure absorbance continuously at 450 nm using a microplate reader. Calculate the initial velocity ( V0​ ) of the reaction and determine the IC 50​ using non-linear regression.

Circadian Rhythm Regulation: Casein Kinase Iε (CKIε) Inhibition

Beyond oncology, the 1H-pyrrolo[3,2-c]pyridine-2-carboxamide scaffold has been patented for its ability to selectively inhibit Casein Kinase Iε (CKIε)[2]. CKIε is a critical regulator of the mammalian biological clock; it phosphorylates PER proteins (hPER1/hPER2), triggering their degradation and altering the circadian cycle[2]. Small molecule inhibition of CKIε using this scaffold delays PER degradation, thereby lengthening the circadian period—a mechanism with profound implications for treating severe sleep and mood disorders.

Quantitative Data Summary

The table below consolidates the in vitro biological activity of key 1H-pyrrolo[3,2-c]pyridine-2-carboxamide derivatives across different targets, demonstrating the scaffold's broad utility.

Compound / DerivativePrimary TargetIn Vitro Assay TypePotency (IC 50​ )Reference
TAK-441 SMO (Hedgehog Pathway)GLI1 mRNA Inhibition (Stromal Cells)45.7 ng/mL[9]
TAK-441 SMO (Hedgehog Pathway)GLI1 mRNA Inhibition (Skin Cells)113.0 ng/mL[9]
Compound 3a NAMPT (NAD+ Salvage)Biochemical Coupled-Enzyme Assay0.11 µM[3]
Compound 58 NAMPT (NAD+ Salvage)Cell Proliferation (A2780 Cell Line)< 10 nM[4]
Compound 16 NAMPT (NAD+ Salvage)Biochemical Inhibition2.0 nM[5]

Sources

Foundational

Physicochemical Properties and Therapeutic Applications of 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide Derivatives in Modern Drug Discovery

Executive Summary The 1H-pyrrolo[3,2-c]pyridine-2-carboxamide scaffold has emerged as a highly privileged pharmacophore in contemporary medicinal chemistry. Functioning as a bioisostere of indole and azaindole, this bicy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine-2-carboxamide scaffold has emerged as a highly privileged pharmacophore in contemporary medicinal chemistry. Functioning as a bioisostere of indole and azaindole, this bicyclic heteroaromatic system offers unique physicochemical advantages, including enhanced aqueous solubility, favorable metabolic stability, and a highly specific hydrogen-bonding profile. By strategically functionalizing the pyrrole and pyridine rings, researchers have developed potent inhibitors targeting critical oncology pathways, including Monopolar Spindle 1 (MPS1) kinase, the Hedgehog (Hh) signaling cascade, and tubulin polymerization. This whitepaper provides an in-depth technical analysis of the scaffold’s physicochemical properties, synthetic methodologies, and bioevaluation protocols, designed for drug development professionals.

Physicochemical Profiling & Structural Dynamics

The core structure of 1H-pyrrolo[3,2-c]pyridine integrates an electron-rich pyrrole fused to an electron-deficient pyridine ring. This push-pull electronic distribution significantly influences the molecule's tautomerism, pKa, and interaction with biological targets.

Causality in Scaffold Selection

The nitrogen atom in the pyridine ring acts as a rigid, directional hydrogen-bond acceptor, which is critical for anchoring the molecule within the ATP-binding hinge region of kinases like MPS1 1[1]. Conversely, the pyrrole NH serves as a hydrogen-bond donor, mimicking the adenine ring of ATP. The 2-carboxamide functional group provides an additional vector for solvent-exposed interactions or secondary pocket binding, allowing for extensive Structure-Activity Relationship (SAR) exploration without compromising the core's binding affinity.

Quantitative Data Summary

The table below summarizes the physicochemical properties of the unsubstituted core scaffold alongside two advanced clinical/preclinical derivatives, TAK-441 (a Hedgehog inhibitor) and SAR-115740.

Property1H-Pyrrolo[3,2-c]pyridine-2-carboxamide (Core)TAK-441 (Derivative)SAR-115740 (Derivative)
Molecular Formula C8H7N3OC28H31F3N4O6C24H20FN5O
Molecular Weight 161.16 g/mol 576.56 g/mol 413.45 g/mol
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 284
Topological Polar Surface Area ~56.8 Ų~112.4 Ų~65.2 Ų
LogP (Estimated) 0.8 - 1.23.5 - 4.13.8 - 4.5
Primary Target Scaffold / IntermediateHedgehog (Hh) SignalingKinase / Undisclosed

Data synthesized from established chemical databases and literature2[2],3[3].

Synthetic Methodology & Workflow

The synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives often relies on a palladium-mediated domino approach, followed by late-stage functionalization of the 2-carboxylic acid via amide coupling.

Synthesis_Workflow A 4-Amino-2-bromo-5-iodopyridine (Starting Material) C Pd-Mediated Sonogashira Coupling & Domino Cyclization A->C B Terminal Alkyne (Substituent Source) B->C D 1H-Pyrrolo[3,2-c]pyridine Core Intermediate C->D Intramolecular Cyclization E Amide Coupling (HATU, DIPEA, DMF) D->E + Primary/Secondary Amine F Target 1H-Pyrrolo[3,2-c]pyridine- 2-carboxamide Derivative E->F Final Yield

Synthetic workflow for 1H-pyrrolo[3,2-c]pyridine-2-carboxamide derivatives via domino cyclization.

Protocol 1: HATU-Mediated Amide Coupling of the Pyrrolo-Pyridine Core

This protocol details the transformation of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid into a target 2-carboxamide derivative.

Causality of Reagents: HATU is selected over EDC/HOBt due to its superior reactivity with sterically hindered carboxylic acids and its ability to minimize epimerization. DIPEA (N,N-Diisopropylethylamine) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the amine nucleophile4[4].

Step-by-Step Methodology:

  • Preparation: Suspend 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (1.0 eq, e.g., 0.50 mmol) in anhydrous N,N-dimethylformamide (DMF) (8 mL) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.5 eq) and DIPEA (1.5 eq) to the suspension. Stir at room temperature for 15 minutes to allow the formation of the active ester intermediate.

  • Nucleophilic Attack: Add the desired primary or secondary amine (1.2 eq) dropwise.

  • Self-Validating QC Check: Monitor the reaction via LC-MS every 2 hours. Validation Logic: If the active ester mass is detected but no product forms, the amine is either sterically hindered or insufficiently nucleophilic, requiring a temperature increase to 40°C. Complete consumption of the starting acid validates coupling efficiency.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure carboxamide.

Pharmacological Applications & Target Modulation

The versatility of the 1H-pyrrolo[3,2-c]pyridine-2-carboxamide scaffold allows it to be tuned for multiple oncological targets.

  • MPS1 Kinase Inhibition: Overexpressed in tumors with chromosomal instability, MPS1 is critical for the spindle assembly checkpoint. Derivatives of this scaffold act as ATP-competitive inhibitors, leading to premature mitotic exit and cancer cell apoptosis1[1].

  • Colchicine-Binding Site Inhibition: By restricting the bioactive configuration of combretastatin A-4 using the rigid pyrrolo-pyridine core, researchers have developed potent inhibitors that disrupt tubulin microtubule dynamics, causing G2/M phase cell cycle arrest 5[5].

  • NAMPT Inhibition: The scaffold has been successfully utilized to replace thiourea moieties in NAMPT inhibitors, effectively depleting NAD+ levels in rapidly proliferating cancer cells, leading to metabolic collapse4[4].

MoA_Pathways Scaffold 1H-Pyrrolo[3,2-c]pyridine- 2-carboxamide Scaffold MPS1 MPS1 Kinase (ATP-Binding Pocket) Scaffold->MPS1 Competitive Inhibition Tubulin Tubulin (Colchicine Site) Scaffold->Tubulin Steric Hindrance NAMPT NAMPT Enzyme (Active Site) Scaffold->NAMPT Enzymatic Blockade Spindle Spindle Assembly Checkpoint Disruption MPS1->Spindle Microtubule Microtubule Depolymerization Tubulin->Microtubule NAD NAD+ Depletion & Metabolic Collapse NAMPT->NAD Apoptosis Targeted Cancer Cell Apoptosis Spindle->Apoptosis Microtubule->Apoptosis NAD->Apoptosis

Multi-target pharmacological mechanisms of 1H-pyrrolo[3,2-c]pyridine-2-carboxamide in oncology.

Bioevaluation Protocols

To accurately assess the efficacy of 1H-pyrrolo[3,2-c]pyridine-2-carboxamide derivatives acting as colchicine-binding site inhibitors, a highly controlled in vitro tubulin polymerization assay is required.

Protocol 2: Self-Validating Tubulin Polymerization Fluorescence Assay

Causality of Design: Tubulin polymerization is highly sensitive to temperature and GTP concentration. A fluorescent reporter (e.g., DAPI or a proprietary fluorophore) is used because its emission quantum yield increases significantly when incorporated into the hydrophobic pockets of polymerized microtubules, allowing real-time kinetic tracking.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a Tubulin Reaction Mix containing 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter. Keep strictly on ice to prevent premature polymerization.

  • Compound Plating: In a pre-chilled 96-well half-area black plate, add 5 µL of the test compound (diluted in 10% DMSO/PEM buffer) to achieve final concentrations ranging from 0.1 µM to 10 µM.

  • Self-Validating Control Implementation:

    • Well A (Vehicle): 5 µL of 10% DMSO (Establishes baseline polymerization kinetics).

    • Well B (Positive Stabilizer): 5 µL of 10 µM Paclitaxel (Validates the maximum fluorescence ceiling).

    • Well C (Positive Destabilizer): 5 µL of 3 µM Colchicine (Validates the fluorescence floor).

    • Validation Logic: The assay is only deemed valid if the Z'-factor between the Vehicle and Colchicine controls exceeds 0.5, ensuring the dynamic range is sufficient to detect inhibition.

  • Initiation: Rapidly dispense 45 µL of the Tubulin Reaction Mix into all wells using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the Vmax of polymerization (slope of the linear growth phase). IC50 values are determined by plotting the percentage of inhibition relative to the vehicle control against the log of the compound concentration.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine-2-carboxamide scaffold represents a masterclass in rational drug design. By meticulously balancing lipophilicity, hydrogen-bonding capacity, and structural rigidity, medicinal chemists can leverage this core to disrupt multiple oncological pathways with high precision. Adherence to rigorous, self-validating synthetic and biological protocols ensures that derivatives of this scaffold translate reliably from in vitro discovery to in vivo efficacy.

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Journal of Medicinal Chemistry - ACS Publications[Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities Journal of Enzyme Inhibition and Medicinal Chemistry - Taylor & Francis[Link]

  • Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Exploratory

A Deep Dive into the Pharmacokinetics of 1H-pyrrolo[3,2-c]pyridine-2-carboxamides: A Technical Guide for Drug Development Professionals

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with promising therapeutic potential, including kinase inhibitors for cancer and a...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with promising therapeutic potential, including kinase inhibitors for cancer and anti-inflammatory applications.[1][2][3] The addition of a 2-carboxamide moiety to this core can significantly influence its physicochemical properties and biological activity. However, the journey from a promising hit compound to a viable drug candidate is critically dependent on a thorough understanding of its pharmacokinetic profile. This guide provides an in-depth technical exploration of the key pharmacokinetic considerations for 1H-pyrrolo[3,2-c]pyridine-2-carboxamide compounds, offering field-proven insights and detailed experimental methodologies for researchers, scientists, and drug development professionals.

The Crucial Role of Pharmacokinetics in Drug Discovery

Pharmacokinetics (PK) is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).[4] A comprehensive understanding of a compound's ADME properties is paramount for evaluating its efficacy, safety, and dosing regimen.[4] In the preclinical phase, these studies are crucial for understanding the behavior of a drug in a living system before it can be advanced to human trials.[4] Failing to address suboptimal pharmacokinetic properties early in the drug discovery process is a major cause of candidate attrition in later, more expensive clinical phases.[5]

This guide will dissect the four pillars of pharmacokinetics for the 1H-pyrrolo[3,2-c]pyridine-2-carboxamide class, providing both the "what" and the "why" behind the essential experimental workflows.

Section 1: Absorption - The Gateway to Systemic Circulation

For orally administered drugs, absorption is the first critical step in achieving a therapeutic effect. It is the process by which the drug moves from the site of administration into the bloodstream. The inherent physicochemical properties of a small molecule play a pivotal role in determining its bioavailability.[6]

Key Physicochemical Properties

Before embarking on complex biological assays, a thorough understanding of the fundamental physicochemical properties of the 1H-pyrrolo[3,2-c]pyridine-2-carboxamide series is essential.

PropertyImportance for AbsorptionTypical Experimental Method
Aqueous Solubility A compound must be in solution to be absorbed. Poor solubility is a common hurdle for oral bioavailability.Kinetic or thermodynamic solubility assays using UV-Vis spectroscopy or HPLC.
Lipophilicity (LogP/LogD) A balance is required. Sufficient lipophilicity is needed to cross cell membranes, but excessive lipophilicity can lead to poor solubility and high plasma protein binding.Shake-flask method (octanol/water partitioning) or reverse-phase HPLC.
Chemical Stability The compound must be stable in the gastrointestinal (GI) tract's varying pH environments to be absorbed intact.Incubation in simulated gastric and intestinal fluids followed by HPLC analysis.
In Vitro Permeability Assays

These assays predict the ability of a compound to passively diffuse across the intestinal epithelium.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation of the Donor Plate: A solution of the test compound is prepared in a buffer at a relevant intestinal pH (e.g., pH 6.5).

  • Preparation of the Acceptor Plate: The wells of the acceptor plate are filled with a buffer solution, typically at pH 7.4, to mimic physiological conditions.

  • Membrane Coating: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Assembly and Incubation: The donor plate, filter plate, and acceptor plate are sandwiched together and incubated for a set period (e.g., 4-16 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.[7][8]

  • Calculation of Permeability Coefficient (Pe): The Pe is calculated based on the change in concentration over time.

Causality Behind Experimental Choices: The PAMPA assay is a high-throughput, cost-effective initial screen for passive permeability. The choice of pH gradients mimics the physiological conditions of the intestine and blood, providing a more accurate prediction of in vivo absorption.

Cell-Based Permeability Assays

These assays utilize cultured cell monolayers to model the intestinal barrier, accounting for both passive diffusion and the influence of transporters.

Protocol: Caco-2 Cell Permeability Assay

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded onto permeable filter supports and cultured for 21-28 days to form a differentiated, polarized monolayer.

  • Compound Application: The test compound is added to either the apical (AP) or basolateral (BL) side of the monolayer.

  • Sampling: At various time points, samples are taken from the opposite chamber.

  • Quantification: The concentration of the compound in the samples is measured by LC-MS/MS.[9]

  • Calculation of Apparent Permeability Coefficient (Papp): Papp values are calculated for both AP-to-BL and BL-to-AP transport.

Causality Behind Experimental Choices: The Caco-2 model is considered the gold standard for in vitro permeability assessment as it expresses many of the transporters found in the human intestine, such as P-glycoprotein (P-gp).[10] An efflux ratio (Papp BL-to-AP / Papp AP-to-BL) greater than 2 suggests that the compound may be a substrate for efflux transporters, which could limit its oral absorption.

Section 2: Distribution - Reaching the Target

Once in the bloodstream, a drug distributes to various tissues and organs. The extent and pattern of distribution are critical for reaching the site of action and can also influence the drug's half-life and potential for toxicity.

Plasma Protein Binding (PPB)

Most drugs bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. Only the unbound fraction is free to distribute into tissues and exert a pharmacological effect.

Protocol: Equilibrium Dialysis

  • Apparatus Setup: A dialysis unit with two chambers separated by a semi-permeable membrane is used.

  • Sample Preparation: Plasma is added to one chamber, and a buffer solution containing the test compound is added to the other.

  • Incubation: The unit is incubated until equilibrium is reached (typically 4-24 hours).

  • Quantification: The concentration of the compound in both the plasma and buffer chambers is determined by LC-MS/MS.

  • Calculation of Unbound Fraction (fu): The fu is calculated as the ratio of the concentration in the buffer to the concentration in the plasma.

Causality Behind Experimental Choices: Equilibrium dialysis is the gold standard for PPB determination as it minimizes non-specific binding and provides a direct measure of the unbound drug concentration. High plasma protein binding can limit the efficacy and tissue penetration of a compound.

Tissue Distribution

In vivo studies are necessary to understand how a compound distributes to different tissues.

Protocol: In Vivo Tissue Distribution Study in Rodents

  • Dosing: The 1H-pyrrolo[3,2-c]pyridine-2-carboxamide compound is administered to rodents (typically rats or mice) via the intended clinical route (e.g., oral or intravenous).[4]

  • Tissue Collection: At predetermined time points, animals are euthanized, and various tissues (e.g., liver, kidney, brain, tumor) are collected.

  • Homogenization: The tissues are homogenized to release the drug.

  • Extraction and Quantification: The drug is extracted from the tissue homogenates and quantified using LC-MS/MS.

  • Data Analysis: Tissue-to-plasma concentration ratios are calculated to assess the extent of tissue penetration.

Causality Behind Experimental Choices: This study provides critical information on whether the compound reaches its target tissue in sufficient concentrations to be effective. It can also identify potential sites of accumulation that could lead to toxicity.

Section 3: Metabolism - The Body's Chemical Processing

Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, typically to make them more water-soluble and easier to excrete. The liver is the primary site of drug metabolism. For heterocyclic compounds like 1H-pyrrolo[3,2-c]pyridine-2-carboxamides, understanding their metabolic fate is crucial.

In Vitro Metabolic Stability

These assays provide an early indication of how rapidly a compound is metabolized.

Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: The test compound is incubated with liver microsomes (which contain cytochrome P450 enzymes) and the cofactor NADPH.

  • Time-Course Incubation: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a solvent like acetonitrile.

  • Quantification: The amount of the parent compound remaining at each time point is measured by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Causality Behind Experimental Choices: Liver microsomes are a cost-effective and high-throughput tool for assessing Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes.[11][12] Compounds that are rapidly metabolized in this assay may have poor oral bioavailability and a short duration of action in vivo.

dot

cluster_0 In Vitro Metabolic Stability Workflow A Test Compound + Liver Microsomes + NADPH B Incubate at 37°C A->B C Time-Point Sampling (0, 5, 15, 30, 60 min) B->C D Quench Reaction (e.g., Acetonitrile) C->D E LC-MS/MS Analysis D->E F Calculate t½ and Intrinsic Clearance E->F

Caption: Workflow for assessing in vitro metabolic stability.

Cytochrome P450 (CYP) Inhibition and Reaction Phenotyping

It is important to determine which CYP isoforms are responsible for metabolizing the compound (reaction phenotyping) and whether the compound inhibits any major CYP isoforms. CYP inhibition can lead to drug-drug interactions (DDIs).[13]

Protocol: CYP Inhibition Assay

  • Incubation: The test compound is co-incubated with human liver microsomes, a specific CYP isoform probe substrate, and NADPH.

  • Metabolite Formation: The formation of the metabolite of the probe substrate is measured.

  • Quantification: The amount of metabolite is quantified by LC-MS/MS or fluorescence.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is calculated.

Causality Behind Experimental Choices: This assay is crucial for predicting the potential for a 1H-pyrrolo[3,2-c]pyridine-2-carboxamide compound to cause DDIs when co-administered with other drugs that are metabolized by the same CYP enzymes.

Metabolite Identification

Identifying the major metabolites of a compound is important for understanding its clearance pathways and for assessing the potential for active or toxic metabolites.

Protocol: Metabolite Identification in Hepatocytes

  • Incubation: The parent compound is incubated with cultured hepatocytes.

  • Sample Collection: Samples of the cell culture medium and cell lysate are collected over time.

  • LC-MS/MS Analysis: Samples are analyzed using high-resolution mass spectrometry to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

  • Structural Elucidation: The structures of the most abundant metabolites are confirmed using techniques such as NMR.

Causality Behind Experimental Choices: Hepatocytes provide a more complete picture of metabolism than microsomes as they contain both Phase I and Phase II metabolic enzymes.[14] The pyrrole and pyridine rings in the 1H-pyrrolo[3,2-c]pyridine core are susceptible to oxidation by CYP enzymes, and the carboxamide moiety can undergo hydrolysis.[15][16]

Section 4: Excretion - Eliminating the Drug from the Body

Excretion is the final step in the removal of the drug and its metabolites from the body, primarily through the kidneys (urine) and the liver (bile/feces).

Transporter Interactions

Drug transporters in the liver and kidneys play a significant role in drug excretion.[17][18]

Protocol: In Vitro Transporter Substrate/Inhibition Assays

  • Cell Lines: Use cell lines overexpressing specific uptake (e.g., OATP1B1, OAT1, OCT2) or efflux (e.g., P-gp, BCRP, MATE1) transporters.[17][19]

  • Substrate Assessment: The test compound is incubated with the transporter-expressing cells, and its intracellular concentration is measured to determine if it is a substrate.

  • Inhibition Assessment: The test compound is co-incubated with a known transporter substrate, and the transport of the known substrate is measured to determine if the test compound is an inhibitor.

  • Quantification: Concentrations are determined by LC-MS/MS.

Causality Behind Experimental Choices: Understanding transporter interactions is a regulatory requirement and is critical for predicting DDIs and understanding the mechanisms of drug clearance.[17]

In Vivo Excretion Studies

These studies quantify the amount of drug and its metabolites eliminated in urine and feces.

Protocol: Mass Balance Study in Rodents

  • Radiolabeling: A radiolabeled version of the 1H-pyrrolo[3,2-c]pyridine-2-carboxamide compound (e.g., with 14C or 3H) is synthesized.

  • Dosing: The radiolabeled compound is administered to rodents housed in metabolic cages that allow for the separate collection of urine and feces.

  • Sample Collection: Urine and feces are collected over a period of time until most of the radioactivity has been excreted.

  • Radioactivity Measurement: The total radioactivity in the collected samples is measured using liquid scintillation counting.

  • Metabolite Profiling: The urine and feces are analyzed by radio-HPLC to identify and quantify the parent drug and its metabolites.

Causality Behind Experimental Choices: This is the definitive study to determine the routes and rates of excretion of the drug and its metabolites, providing a complete picture of the compound's disposition.

Section 5: Integrating the Data - The In Vivo Pharmacokinetic Study

The culmination of the in vitro ADME profiling is the in vivo pharmacokinetic study, which provides key parameters that describe the drug's behavior in a living organism.[4]

Protocol: In Vivo Pharmacokinetic Study in Rodents

  • Animal Models: Typically conducted in mice or rats.[4]

  • Dosing: The compound is administered via intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Blood Sampling: Blood samples are collected at multiple time points after dosing.

  • Plasma Analysis: The concentration of the drug in the plasma is quantified using a validated bioanalytical method, typically LC-MS/MS.[20][21]

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key PK parameters.

dot

cluster_1 In Vivo Pharmacokinetic Study Workflow A Dose Compound (IV and PO) B Collect Blood Samples Over Time A->B C Process Blood to Plasma B->C D LC-MS/MS Bioanalysis C->D E Plot Plasma Concentration vs. Time D->E F Calculate Key PK Parameters E->F

Caption: Workflow of an in vivo pharmacokinetic study.

Key Pharmacokinetic Parameters for 1H-pyrrolo[3,2-c]pyridine-2-carboxamides

ParameterDescriptionImportance
Cmax Maximum plasma concentrationRelates to efficacy and potential for acute toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure.
Half-lifeDetermines the dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body.
F% BioavailabilityThe fraction of the oral dose that reaches systemic circulation.

Conclusion

A thorough and systematic evaluation of the pharmacokinetic properties of 1H-pyrrolo[3,2-c]pyridine-2-carboxamide compounds is indispensable for their successful development as therapeutic agents. By integrating data from a suite of in vitro and in vivo assays, drug development teams can build a comprehensive understanding of a compound's ADME profile. This knowledge enables informed decision-making, facilitates the optimization of drug-like properties, and ultimately increases the probability of advancing a safe and effective drug candidate to the clinic. The experimental protocols and rationale outlined in this guide provide a robust framework for elucidating the pharmacokinetic characteristics of this important class of molecules.

References

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  • Saczewski, J., & Rybka, S. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available from: [Link]

  • Al-Gharabli, S. I., et al. (2017). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules. Available from: [Link]

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  • Symeres. In vitro ADME drug discovery services. Available from: [Link]

  • Singh, H., et al. (2023). QSAR, Molecular Docking & ADMET Studies of Pyrrolo[2,3-d] Pyrimidine Derivatives as CDK4 Inhibitors for the Treatment of Cancer. R Discovery. Available from: [Link]

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  • Zhao, Y., et al. (2020). Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. Journal of Medicinal Chemistry. Available from: [Link]

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Foundational

A Technical Guide to Computational Docking Studies of 1H-pyrrolo[3,2-c]pyridine-2-carboxamide Derivatives

Abstract The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer and antiplatelet effects.[1][2][3][4] Deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer and antiplatelet effects.[1][2][3][4] Derivatives, such as those with a 2-carboxamide substitution, are of significant interest for their potential as targeted therapeutic agents. A recent study highlighted the potent anticancer activities of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of the colchicine-binding site on tubulin.[5][6][7][8] This technical guide provides a comprehensive, in-depth protocol for conducting computational docking studies on 1H-pyrrolo[3,2-c]pyridine-2-carboxamide derivatives. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of steps to explain the critical reasoning behind each phase of the workflow, ensuring scientific rigor and reproducibility. We will use the tubulin-colchicine binding site as our primary example, based on its validated interaction with the core scaffold.[5][6][7][8]

Foundational Principles: The "Why" of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein) to form a stable complex.[9][10][11] The goal is twofold: to predict the binding mode and to estimate the binding affinity. This process is instrumental in structure-based drug design for:

  • Hit Identification: Screening large virtual libraries of compounds to identify potential drug candidates.[9][12]

  • Lead Optimization: Guiding medicinal chemistry efforts to improve the potency and selectivity of a lead compound.

  • Mechanism of Action Studies: Generating hypotheses about how a molecule exerts its biological effect at a molecular level.

The process relies on two key components: a search algorithm to explore the conformational space of the ligand within the receptor's binding site, and a scoring function to rank the generated poses based on their predicted binding affinity.[9]

The Computational Workflow: A Self-Validating Protocol

A robust docking study is a multi-step process where the quality of the output is directly dependent on the meticulousness of the input preparation.[13] The following protocol is designed to be a self-validating system, incorporating checks and best practices at each stage.

Step 1: Receptor Preparation

The initial and one of the most critical steps is the preparation of the target protein structure.[11] Errors or artifacts in the crystal structure can lead to misleading results.

Protocol:

  • Obtain the Receptor Structure: Download the 3D coordinates of the target protein from a repository like the Protein Data Bank (PDB). For our example, we will use a structure of tubulin with a bound colchicine-site inhibitor.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, such as water molecules, ions, and co-crystallized ligands (unless the co-crystallized ligand is being used to define the binding site).[14][15]

  • Add Hydrogens: PDB files often lack explicit hydrogen atoms. Add hydrogens appropriate for a physiological pH (typically 7.4). This is crucial for correct hydrogen bond and electrostatic interaction calculations.[16]

  • Assign Partial Charges: Assign partial charges to each atom using a force field like AMBER or Gasteiger.[14][16] This is essential for the scoring function to calculate electrostatic interactions.

  • Handle Missing Residues/Atoms: Some PDB structures may have missing residues or atoms in flexible loop regions. These should be modeled in using tools like Modeller or the capabilities within visualization software like UCSF Chimera.[14][15]

  • Convert to PDBQT Format: For use with AutoDock Vina, the prepared protein file must be converted to the PDBQT format, which includes partial charges and atom types.[17][18]

Causality: Proper receptor preparation ensures that the electrostatic and steric properties of the binding site are accurately represented, which is fundamental for a reliable docking simulation.[19]

Step 2: Ligand Preparation

The ligand, in this case, a 1H-pyrrolo[3,2-c]pyridine-2-carboxamide derivative, must also be meticulously prepared.[19]

Protocol:

  • Generate 3D Coordinates: Start with a 2D structure of the ligand and convert it to a 3D conformation. This can be done using software like MarvinSketch or Open Babel.

  • Energy Minimization: The initial 3D structure is likely not in a low-energy conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a more realistic starting geometry.[19]

  • Assign Partial Charges: As with the receptor, assign partial charges to the ligand atoms.

  • Define Rotatable Bonds: Identify the rotatable bonds in the ligand. The docking algorithm will explore different conformations by rotating these bonds.

  • Convert to PDBQT Format: Convert the prepared ligand file to the PDBQT format.[18]

Causality: The ligand's conformational flexibility is a key determinant of its ability to fit into the binding pocket. Proper preparation ensures that the docking software can adequately sample relevant conformations.

Step 3: Grid Box Generation and Docking Execution

The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[20]

Protocol:

  • Define the Binding Site: The grid box should encompass the entire binding site. If a co-crystallized ligand is present, a common practice is to center the grid box on this ligand and extend its dimensions by 10-15 Å in each direction.[19] For our tubulin example, the box would be centered on the known colchicine binding site.

  • Generate Grid Parameter File: Using software like AutoDock Tools, generate a grid parameter file (grid.gpf) that specifies the center and dimensions of the grid box.[21]

  • Execute Docking with AutoDock Vina: Use the command-line interface to run the docking simulation. A typical command would be:

    The config.txt file contains the grid box coordinates and other parameters like exhaustiveness, which controls the thoroughness of the search.[22]

Causality: The size and location of the grid box directly influence the search space. A well-defined grid focuses the computational effort on the relevant area, increasing the efficiency and accuracy of the docking run.[20][23]

Visualization of the Computational Docking Workflow

G Figure 1: Computational Docking Workflow cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Obtain Receptor (e.g., from PDB) Clean_PDB 3. Clean Receptor (Remove water, ions) PDB->Clean_PDB Ligand_2D 2. Design Ligand (1H-pyrrolo[3,2-c]pyridine-2-carboxamide) Prep_Ligand 5. Prepare Ligand (Energy minimize, assign charges) Ligand_2D->Prep_Ligand Prep_Receptor 4. Prepare Receptor (Add H, assign charges) Clean_PDB->Prep_Receptor PDBQT_R 6. Convert to PDBQT (Receptor) Prep_Receptor->PDBQT_R PDBQT_L 7. Convert to PDBQT (Ligand) Prep_Ligand->PDBQT_L Grid 8. Define Grid Box (Binding Site) PDBQT_R->Grid Dock 9. Run Docking (e.g., AutoDock Vina) PDBQT_L->Dock Grid->Dock Results 10. Poses & Scores Dock->Results Analysis 11. Analyze Interactions (H-bonds, Hydrophobic) Results->Analysis Report 13. Generate Report Analysis->Report Validation 12. Validate Protocol (Redocking, RMSD) Validation->Analysis Self-Validation Loop

Caption: A flowchart illustrating the key stages of a computational docking study.

Analysis and Interpretation of Docking Results

The output of a docking simulation is a set of ligand poses ranked by their docking scores. A thorough analysis is required to extract meaningful insights.[24][25]

Key Metrics for Evaluation
MetricDescriptionInterpretation
Docking Score An estimation of the binding free energy (e.g., in kcal/mol).More negative values generally indicate stronger predicted binding affinity.[23][25]
Root-Mean-Square Deviation (RMSD) The average distance between the atoms of the docked pose and a reference pose (e.g., the co-crystallized ligand).[24]An RMSD < 2.0 Å is generally considered a successful docking pose, indicating the protocol can reproduce the experimental binding mode.[24][26]
Intermolecular Interactions Analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between the ligand and receptor.[24]The presence of key interactions with known important residues in the binding site increases confidence in the predicted pose.[24]
Protocol for Post-Docking Analysis
  • Visualize the Top-Ranked Poses: Use molecular visualization software like PyMOL or UCSF Chimera to inspect the top-ranked binding poses within the active site.[23][27]

  • Analyze Interactions: Identify and tabulate the key interactions for each pose. For our example, the molecular modelling of a 1H-pyrrolo[3,2-c]pyridine derivative suggested hydrogen bond formation with Thrα179 and Asnβ349 in the colchicine site of tubulin.[5][7] A successful docking should reproduce or identify similar key interactions.

  • Cluster Analysis: Cluster the docked poses based on their conformational similarity. This helps to understand the different binding modes the ligand can adopt.[25]

Trustworthiness Through Validation

A critical component of any docking study is protocol validation. This ensures that the chosen parameters and methods are appropriate for the biological system under investigation.[28]

Redocking: The Gold Standard

The most common validation method is "redocking".[13][28]

Protocol:

  • Obtain a Co-crystallized Structure: Start with a PDB structure of your target protein that has a known ligand bound in the active site.

  • Extract and Redock: Extract the co-crystallized ligand and then dock it back into the same protein structure using your established protocol.

  • Calculate RMSD: Calculate the RMSD between the top-ranked docked pose and the original co-crystallized pose.[26][29]

Interpretation: An RMSD value below 2.0 Å indicates that your docking protocol is reliable and can accurately reproduce the experimentally observed binding mode.[24][26][29]

Visualization of the Validation Logic

G Figure 2: Redocking Validation Protocol PDB_Complex Start: Co-crystallized Protein-Ligand Complex Extract_Ligand 1. Extract Native Ligand (Reference Pose) PDB_Complex->Extract_Ligand Protein_Only Receptor Structure PDB_Complex->Protein_Only RMSD_Calc 3. Calculate RMSD Extract_Ligand->RMSD_Calc Reference Docking_Protocol 2. Apply Docking Protocol to Native Ligand Protein_Only->Docking_Protocol Docked_Pose Result: Top-Ranked Docked Pose Docking_Protocol->Docked_Pose Docked_Pose->RMSD_Calc Predicted Result RMSD < 2.0 Å? Protocol Validated RMSD_Calc->Result

Caption: The logical flow for validating a docking protocol using redocking.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for conducting computational docking studies on 1H-pyrrolo[3,2-c]pyridine-2-carboxamide derivatives. By emphasizing the rationale behind each step and incorporating a self-validating protocol through redocking, researchers can generate reliable and reproducible results. The insights gained from these studies can accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing, and by providing a molecular basis for understanding structure-activity relationships.

Future work could involve more advanced computational techniques, such as molecular dynamics simulations, to refine the docked poses and more accurately calculate binding free energies.

References

  • ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved from ResearchGate. [Link]

  • Shadecoder. (2026, January 2). Molecular Docking: A Comprehensive Guide for 2025. Retrieved from Shadecoder. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from ChemCopilot. [Link]

  • Gorgulla, C., et al. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from The Scripps Research Institute. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Didier Rognan. (2010, June 24). DOCKING TUTORIAL. Bioinfo-fr.net. [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from Read the Docs. [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • The Scripps Research Institute. (2020, December 5). AutoDock Vina Manual. Retrieved from The Scripps Research Institute. [Link]

  • Lopes, J. C. D., et al. (2018). Improvement of Virtual Screening Results by Docking Data Feature Analysis. Journal of Chemical Information and Modeling. [Link]

  • Bioinformatics Review. (2021, October 20). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Barakat, K. H. (2009, February). Molecular Docking Tutorial. University of Alberta. [Link]

  • ResearchGate. (n.d.). Molecular docking protocol validation. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). Retrieved from ResearchGate. [Link]

  • Center for Computational Structural Biology. (n.d.). DOCKING. Retrieved from University of Colorado Anschutz Medical Campus. [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from ScotChem. [Link]

  • Camacho, C. J., & Gatdula, M. M. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved from Docking Server. [Link]

  • PubMed. (2024, January 14). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from PubMed. [Link]

  • Taylor & Francis Online. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from Taylor & Francis Online. [Link]

  • Tiwari, R., et al. (2014). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. PMC. [Link]

  • Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Retrieved from Microbe Notes. [Link]

  • Ruiz-Carmona, S., et al. (2016, February 12). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]

  • American Chemical Society. (2004, July 13). Validation of Automated Docking Programs for Docking and Database Screening against RNA Drug Targets. Journal of Medicinal Chemistry. [Link]

  • Prasanth, S. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • Schrödinger. (2024, January 30). Learn Maestro: Preparing protein structures. YouTube. [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 basic protein-protein docking tutorial. Retrieved from Bonvin Lab. [Link]

  • Voskressensky, L. G., et al. (2003). Investigation on the antiplatelet activity of pyrrolo[3,2-c]pyridine-containing compounds. Journal of Pharmacy and Pharmacology. [Link]

  • Peoples' Friendship University of Russia. (2003). Investigation on the antiplatelet activity of pyrrolo[3,2-c]-pyridine-containing compounds. Retrieved from RUDN University. [Link]

  • Omixium. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from Semantic Scholar. [Link]

  • PubMed. (2012, July 1). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Retrieved from PubMed. [Link]

  • American Chemical Society. (2025, June 26). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from National Institutes of Health. [Link]

  • MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from MDPI. [Link]

  • PubMed. (2024, December 26). Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Retrieved from PubMed. [Link]

  • American Chemical Society. (2022, August 1). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Topic: 1H-pyrrolo[3,2-c]pyridine-2-carboxamide Target Identification Assays

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating potent biological activities, including anticancer effects through mechanisms like tubulin polymerization inhibition.[1][2] The successful progression of any lead compound, such as a novel 1H-pyrrolo[3,2-c]pyridine-2-carboxamide, from a phenotypic hit to a clinical candidate is critically dependent on the precise identification and validation of its molecular target(s). Target deconvolution is essential for understanding the mechanism of action (MoA), predicting on- and off-target effects, ensuring safety, and enabling rational lead optimization.[3][4][5]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, technically-grounded framework for the target identification of novel 1H-pyrrolo[3,2-c]pyridine-2-carboxamide derivatives. It moves beyond a simple listing of methods to explain the strategic rationale behind experimental choices, emphasizing an integrated, multi-pronged approach. We will cover the spectrum of modern target identification strategies, from initial hypothesis generation using computational methods to direct biochemical confirmation and functional validation in cellular systems. Each section includes field-proven insights and detailed protocols designed to be self-validating through the incorporation of rigorous controls.

The Imperative of Target Deconvolution

Phenotypic screening, where compounds are tested for their effect on cellular or organismal behavior, is a powerful engine for discovering first-in-class therapeutics. However, a hit from such a screen is a "black box"; we know what it does, but not how. Identifying the direct protein target(s) is the pivotal step that transforms a bioactive molecule into a tool for understanding biology and a potential drug. This process is crucial for:

  • Mechanism of Action (MoA) Elucidation: Understanding how a compound achieves its effect at a molecular level.

  • Lead Optimization: Guiding medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

  • Safety and Toxicology: Identifying potential off-targets that could lead to adverse effects.[5]

  • Biomarker Development: Discovering biomarkers to stratify patient populations who are most likely to respond to the drug.

A Strategic Framework for Target Identification

A robust target identification campaign is not linear but rather an iterative and integrated process. No single method is foolproof; therefore, we advocate for a convergent strategy where evidence from computational, biochemical, and genetic approaches is combined to build a compelling case for a specific target.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Functional Validation cluster_3 Phase 4: Confirmation A In Silico Analysis (Structure-Based Prediction) C Affinity Chromatography-MS (Biochemical Pull-down) A->C Suggests potential binders B Compound Profiling (Phenotypic Similarity) F CRISPR/Cas9 Screens (Genetic Perturbation) B->F Informs functional screen design H Target & MoA Validation (Recombinant Protein Assays, Downstream Signaling) C->H Identifies candidate proteins D Cellular Thermal Shift Assay (CETSA) (In-Cell Target Engagement) D->H Confirms in-cell binding E Activity-Based Protein Profiling (ABPP) E->H Identifies active-site engagement G siRNA/shRNA Knockdown (Target-Specific Validation) F->G Provides functional gene hits G->H Validates functional relevance of target G A 1. Synthesize Probe: Compound + Linker + Biotin B 2. Immobilize Probe on Streptavidin Beads A->B C 3. Incubate Beads with Cell Lysate B->C D 4. Competition Control: Incubate with Probe + Excess Free Compound B->D E 5. Wash Beads to Remove Non-specific Binders C->E D->E F 6. Elute Bound Proteins E->F G 7. SDS-PAGE & Protein ID by LC-MS/MS F->G H 8. Quantitative Analysis: Compare Eluates from Test vs. Control G->H G cluster_0 Condition A: Vehicle (DMSO) cluster_1 Condition B: Compound A Cells + DMSO B Heat Challenge (Temp Gradient) A->B C Target Protein Denatures & Aggregates B->C G Lysis & Centrifugation C->G D Cells + Compound E Heat Challenge (Temp Gradient) D->E F Compound Binds & Stabilizes Target Protein E->F F->G H Analyze Soluble Fraction (Western Blot / MS) G->H

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Foundational

Structure-Activity Relationship (SAR) of 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide: A Technical Whitepaper on SMO Antagonism

Executive Summary The 1H-pyrrolo[3,2-c]pyridine-2-carboxamide scaffold represents a privileged chemotype in modern medicinal chemistry, most notably recognized for its role in targeting the Hedgehog (Hh) signaling pathwa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine-2-carboxamide scaffold represents a privileged chemotype in modern medicinal chemistry, most notably recognized for its role in targeting the Hedgehog (Hh) signaling pathway. Aberrant activation of the Hh pathway is a primary driver in various malignancies, including basal cell carcinoma (BCC) and medulloblastoma. While first-generation Smoothened (SMO) antagonists like Vismodegib validated the clinical utility of pathway inhibition, the rapid emergence of resistance mutations (e.g., SMO-D473H) necessitated the development of next-generation inhibitors.

This whitepaper dissects the structure-activity relationship (SAR) evolution of the pyrrolo[3,2-c]pyridine core, culminating in the discovery of TAK-441, a highly potent, orally bioavailable SMO antagonist. By examining the physicochemical causality behind these structural modifications, this guide provides a blueprint for optimizing heterocyclic scaffolds for challenging intracellular targets.

Biological Context: The Hedgehog/SMO Signaling Axis

To understand the SAR of this scaffold, one must first understand the target topology. SMO is a Class F G-protein-coupled receptor (GPCR) that lacks intrinsic kinase activity. In the absence of the Hedgehog ligand (SHH), the transmembrane receptor PTCH1 catalytically represses SMO. Upon SHH binding to PTCH1, this repression is lifted, allowing SMO to translocate to the primary cilium and initiate a signal transduction cascade that ultimately stabilizes GLI transcription factors .

The 1H-pyrrolo[3,2-c]pyridine-2-carboxamide derivatives act as allosteric antagonists. They bind directly to the transmembrane helical pocket of SMO, locking the receptor in an inactive conformation and preventing the downstream nuclear translocation of GLI.

Hh_Pathway Hh Hedgehog Ligand PTCH1 PTCH1 (Receptor) Hh->PTCH1 Inhibits SMO SMO (Target) PTCH1->SMO Represses (Absence of Hh) GLI GLI Transcription Factors SMO->GLI Activates (Presence of Hh) TAK441 TAK-441 (Pyrrolo-pyridine) TAK441->SMO Antagonizes Nucleus Target Gene Transcription (GLI1, PTCH1, etc.) GLI->Nucleus Translocates

Diagram 1: Hedgehog signaling pathway and mechanism of SMO antagonism by TAK-441.

SAR Evolution: Overcoming the Solubility Barrier

The genesis of the 1H-pyrrolo[3,2-c]pyridine-2-carboxamide series began with high-throughput screening (HTS) hits based on a pyrrolo[3,2-c]quinoline-4-one core. While these early hits exhibited single-digit nanomolar potency against SMO, their clinical viability was severely compromised by poor thermodynamic aqueous solubility (<1 µg/mL) and subsequent low oral bioavailability .

Scaffold Hopping: The Causality of Aromaticity Reduction

High aromatic ring count (sp2 carbon fraction) drives strong intermolecular π−π stacking in the solid state, leading to high crystal lattice energy and poor aqueous dissolution. To disrupt this crystal packing, medicinal chemists performed a scaffold hop, excising one of the aromatic rings from the quinoline system to generate the pyrrolo[3,2-c]pyridine core. This strategic reduction in aromaticity significantly lowered the melting point and improved aqueous solubility by over an order of magnitude, without perturbing the critical hydrogen-bond donor/acceptor vectors required for SMO binding.

R-Group Optimization
  • N-Alkylation (Position 1): Methylation of the pyrrole nitrogen (N-methylpyrrolo[3,2-c]pyridine) restricted the conformational flexibility of the core, locking it into a bioactive conformation that favored deep insertion into the SMO transmembrane pocket.

  • Alkoxy Substitution (Position 3): The introduction of a 3-alkoxy group provided a critical lipophilic contact with hydrophobic residues in the SMO binding site, recovering any potency lost during the scaffold hop.

  • The 2-Carboxamide Vector: The carboxamide moiety at position 2 served as a vital hinge-binding equivalent, forming essential hydrogen bonds with the receptor. Variations in the amine coupling partner dictated the compound's metabolic stability and off-target profile .

SAR_Workflow Hit HTS Hit Pyrrolo-quinoline (High Potency, Poor Solubility) Scaffold Scaffold Hopping Reduce Aromaticity Hit->Scaffold Core Pyrrolo[3,2-c]pyridine Core (Improved Solubility) Scaffold->Core RGroup R-Group Optimization (3-Alkoxy & N-Methyl) Core->RGroup Lead Clinical Lead: TAK-441 (IC50: 4.4 nM, Orally Active) RGroup->Lead

Diagram 2: SAR optimization workflow from HTS hit to the clinical candidate TAK-441.

Quantitative SAR Summary

The following table summarizes the physicochemical trajectory of the optimization campaign.

Compound StageCore ScaffoldSMO IC₅₀ (nM)Aqueous Solubility (µg/mL at pH 6.8)In Vivo Efficacy (Tumor Growth Inhibition)
Initial Hit Pyrrolo[3,2-c]quinoline-4-one~5.0< 1.0Poor (Limited by exposure)
Intermediate N-methylpyrrolo[3,2-c]pyridine~15.015.0Moderate
TAK-441 3-alkoxy-N-methylpyrrolo[3,2-c]pyridine4.481.0High (97% TGI in Medulloblastoma)

Data synthesized from Ohashi et al., 2012 .

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of 1H-pyrrolo[3,2-c]pyridine-2-carboxamide derivatives requires orthogonal assays. Below are the field-proven, step-by-step methodologies for synthesizing the core and validating its biological activity.

Chemical Synthesis: Amide Coupling of the Core

The formation of the 2-carboxamide is the final, critical step in generating the SAR library.

  • Activation: Dissolve 1.0 eq of the substituted 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.2 eq of the desired primary or secondary amine. Stir the reaction mixture under a nitrogen atmosphere for 12 hours.

  • Purification: Quench with water, extract with EtOAc, and concentrate the organic layer. Purify the crude product via reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% TFA).

  • Validation System: Confirm product identity via high-resolution LC-MS and ¹H-NMR. Purity must exceed 95% before biological evaluation to prevent false positives from reactive intermediates.

In Vitro Pharmacodynamics: GLI-Luciferase Reporter Assay

Because SMO lacks a direct enzymatic readout, functional antagonism must be measured via the terminal transcription factor, GLI.

  • Cell Preparation: Seed NIH3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter construct into 96-well plates at 2×104 cells/well.

  • Ciliogenesis Induction (Critical Step): After 24 hours, replace the growth medium with low-serum medium (0.5% FBS). Causality: Serum starvation forces the cells into the G0 phase of the cell cycle, triggering the formation of the primary cilium—the essential organelle where SMO signaling occurs.

  • Stimulation & Treatment: Add recombinant SHH ligand (or an SMO agonist like SAG) to activate the pathway. Simultaneously, dose the cells with a serial dilution of the pyrrolo-pyridine compound (0.03 nM to 1000 nM).

  • Detection: After 48 hours, lyse the cells and add luciferin substrate. Measure luminescence using a microplate reader.

  • Self-Validating Controls:

    • Positive Control: Vismodegib (validates assay sensitivity).

    • Counter-Screen: Run a parallel CellTiter-Glo assay to ensure that the reduction in luminescence is due to specific pathway inhibition, not general cytotoxicity.

In Vivo Pharmacodynamics: GLI1 mRNA Suppression

To bridge the gap between in vitro potency and in vivo efficacy, target engagement in the tumor microenvironment must be quantified .

  • Dosing: Administer the compound orally (e.g., 1-10 mg/kg) to tumor-bearing mice (e.g., Medulloblastoma allograft or Prostate cancer xenograft).

  • Tissue Harvest: Extract tumor and adjacent stromal tissue at specific time points (e.g., 4, 8, 24 hours post-dose).

  • RNA Extraction & RT-qPCR: Isolate total RNA using TRIzol. Synthesize cDNA and perform quantitative real-time PCR targeting the GLI1 gene, normalizing against a housekeeping gene (e.g., GAPDH).

  • Causality: GLI1 is a direct transcriptional target of the Hh pathway. A dose-dependent reduction in GLI1 mRNA confirms that the compound is successfully penetrating the tissue and engaging SMO in vivo.

Conclusion

The evolution of the 1H-pyrrolo[3,2-c]pyridine-2-carboxamide scaffold exemplifies the power of rational drug design. By identifying the physicochemical liabilities of an initial HTS hit and systematically modifying the core to reduce aromaticity, researchers successfully decoupled high potency from poor solubility. The resulting clinical candidate, TAK-441, demonstrates profound in vitro and in vivo efficacy, offering a robust pharmacological tool for combating Hedgehog-driven malignancies and overcoming first-generation SMO resistance.

References

  • Ohashi, T., Oguro, Y., Tanaka, T., Shiokawa, Z., Tanaka, Y., Shibata, S., Sato, Y., Yamakawa, H., Hattori, H., Yamamoto, Y., Kondo, S., Miyamoto, M., Nishihara, M., Ishimura, Y., Tojo, H., Baba, A., & Sasaki, S. (2012). Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor: modification of the core skeleton for improved solubility. Bioorganic & Medicinal Chemistry, 20(18), 5507-5517.[Link]

  • Ibuki, N., Ghaffari, M., Pandey, M., Iu, I., Fazli, L., Kashiwagi, M., Tojo, H., Nakanishi, O., Fazli, L., Gleave, M. E., & Cox, M. E. (2013). TAK-441, a novel investigational smoothened antagonist, delays castration-resistant progression in prostate cancer by disrupting paracrine hedgehog signaling. International Journal of Cancer, 133(8), 1955-1966.[Link]

  • Kogame, A., Tagawa, Y., Shibata, S., Tojo, H., Miyamoto, M., Tohyama, K., Kondo, T., Prakash, S., Shyu, W. C., & Asahi, S. (2013). Pharmacokinetic and pharmacodynamic modeling of hedgehog inhibitor TAK-441 for the inhibition of Gli1 messenger RNA expression and antitumor efficacy in xenografted tumor model mice. Drug Metabolism and Disposition, 41(4), 727-734. [Link]

  • Ruat, M., Hoch, L., Faure, H., & Roudaut, H. (2018). Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors. Molecules, 23(12), 3306.[Link]

Protocols & Analytical Methods

Method

Mastering the Purification of 1H-pyrrolo[3,2-c]pyridine-2-carboxamide: A Guide for Medicinal Chemists

Introduction: The Critical Role of Purity in Drug Discovery In the landscape of modern drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the 1H-pyrrolo[3,2-c]pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of modern drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the 1H-pyrrolo[3,2-c]pyridine scaffold has garnered significant interest from medicinal chemists for its versatile pharmacological activities, including its role as a hinge-binding motif in kinase inhibitors. The 2-carboxamide derivative, in particular, is a key building block in the generation of compound libraries for screening and lead optimization.

The biological activity of a compound is intrinsically linked to its purity. Even minute impurities can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potential off-target effects. Therefore, the development of robust and efficient purification protocols is not merely a matter of chemical best practice but a fundamental necessity for the integrity of preclinical research. This guide provides a comprehensive overview of the principles and practical techniques for the purification of 1H-pyrrolo[3,2-c]pyridine-2-carboxamide, tailored for researchers, scientists, and drug development professionals.

Understanding the Molecule: Physicochemical Properties and Challenges

1H-pyrrolo[3,2-c]pyridine-2-carboxamide is a polar, aromatic heterocyclic compound. Its structure, featuring a fused pyrrole and pyridine ring system with a carboxamide functional group, presents unique challenges and opportunities for purification. The presence of nitrogen atoms can lead to interactions with acidic silica gel, potentially causing streaking or degradation during column chromatography. The polarity of the molecule dictates its solubility and behavior in different solvent systems. A foundational understanding of these properties is paramount in selecting an appropriate purification strategy.

Strategic Approach to Purification: A Multi-Modal Workflow

A successful purification strategy often involves a multi-step approach, beginning with a crude purification technique followed by a high-resolution method if necessary. The choice of techniques depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Purification_Workflow Crude_Product Crude 1H-pyrrolo[3,2-c]pyridine-2-carboxamide Recrystallization Recrystallization Crude_Product->Recrystallization High-yielding synthesis Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Complex impurity profile Pure_Product Pure Product (>95%) Recrystallization->Pure_Product Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Co-eluting impurities Column_Chromatography->Pure_Product Prep_HPLC->Pure_Product

Caption: A decision-making workflow for the purification of 1H-pyrrolo[3,2-c]pyridine-2-carboxamide.

Technique 1: Recrystallization - The First Line of Defense

Recrystallization is a powerful, cost-effective, and scalable technique for purifying crystalline solids. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. For many heterocyclic compounds, recrystallization can be the most efficient method to achieve high purity, especially if the impurities have significantly different solubility profiles.

Protocol for Recrystallization:
  • Solvent Screening: The key to successful recrystallization is the selection of an appropriate solvent. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Common solvents for recrystallizing N-heterocycles include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.[1] A systematic screening of solvents is highly recommended.

SolventPolarity IndexBoiling Point (°C)Comments
Ethanol5.278Good general-purpose solvent for polar compounds.
Methanol6.665Higher polarity than ethanol, can be effective for more polar compounds.
Ethyl Acetate4.477Medium polarity, often used in combination with hexanes.
Water10.2100Use with caution, as many organic compounds have low water solubility.
Hexanes0.169Non-polar, often used as an anti-solvent.
  • Dissolution: In a suitable flask, add the crude 1H-pyrrolo[3,2-c]pyridine-2-carboxamide and the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution to ensure a good recovery.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Boil for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The process can be further encouraged by placing the flask in an ice bath or refrigerator.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum to a constant weight.

Technique 2: Silica Gel Column Chromatography - The Workhorse of Purification

Flash column chromatography is the most common purification method for organic compounds in a research setting.[1] It is particularly useful for separating compounds with different polarities from a complex mixture.

Protocol for Silica Gel Column Chromatography:
  • TLC Analysis: Before performing column chromatography, it is essential to determine the optimal solvent system using thin-layer chromatography (TLC). The goal is to find a solvent mixture that gives a retention factor (Rf) of approximately 0.2-0.4 for the target compound. Common solvent systems for pyrrolo[3,2-c]pyridine derivatives include mixtures of n-hexane/ethyl acetate or dichloromethane/methanol.[2][3]

  • Column Packing: Pack a glass column with silica gel (typically 230-400 mesh) as a slurry in the chosen mobile phase. Ensure the packing is uniform to avoid channeling, which can lead to poor separation.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If a stronger solvent is used for dissolution, it is crucial to adsorb the sample onto a small amount of silica gel before loading it onto the column. This "dry loading" technique prevents band broadening.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to separate compounds with a wide range of polarities.

  • Fraction Analysis and Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure to obtain the purified 1H-pyrrolo[3,2-c]pyridine-2-carboxamide.

Troubleshooting Column Chromatography:
  • Streaking on TLC/Column: The basic nitrogen atoms in the pyridine ring can interact with the acidic silanol groups of the silica gel, leading to tailing or streaking. Adding a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase can mitigate this issue by neutralizing the acidic sites on the silica.[1]

  • Compound Instability: Some N-heterocycles can be sensitive to the acidic nature of silica gel. In such cases, using neutral or basic alumina as the stationary phase, or deactivating the silica gel with triethylamine before use, can be beneficial.[1]

Technique 3: Preparative High-Performance Liquid Chromatography (Prep HPLC) - For High-Purity Requirements

For applications demanding the highest purity, such as in late-stage drug development or for generating analytical standards, preparative HPLC is the method of choice. It offers superior resolution compared to column chromatography but is generally more expensive and has a lower sample capacity.

Protocol for Preparative HPLC:
  • Method Development: Develop an analytical HPLC method first to determine the optimal stationary phase, mobile phase, and gradient conditions for the separation. For polar aromatic amides, a reversed-phase column (e.g., C18) is a common starting point. Mobile phases typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Scale-Up: Once an effective analytical method is established, it can be scaled up to a preparative scale. This involves using a larger column and a higher flow rate. The sample is dissolved in a suitable solvent and injected onto the column.

  • Fraction Collection: The eluent is monitored by a detector (typically UV), and fractions corresponding to the peak of the target compound are collected.

  • Product Isolation: The collected fractions are combined, and the solvent is removed, often by lyophilization (freeze-drying), to yield the highly pure product.

ParameterAnalytical HPLCPreparative HPLC
Column Internal Diameter 2.1 - 4.6 mm10 - 50 mm
Particle Size 1.7 - 5 µm5 - 10 µm
Flow Rate 0.2 - 2 mL/min10 - 150 mL/min
Sample Load µg - low mgmg - g

Purity Assessment: The Final Validation

After purification, it is crucial to assess the purity of the 1H-pyrrolo[3,2-c]pyridine-2-carboxamide. This is typically done using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC method with a suitable detector (e.g., UV or MS) is the gold standard for determining purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of the compound and identify any residual impurities.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound and can help in the identification of impurities.

Conclusion: A Pathway to Purity

The purification of 1H-pyrrolo[3,2-c]pyridine-2-carboxamide is a critical step in the drug discovery process, ensuring the reliability of biological data and the integrity of subsequent research. By understanding the physicochemical properties of the molecule and employing a strategic, multi-modal purification approach, researchers can consistently obtain high-purity material. This guide provides a framework of established techniques and practical protocols to navigate the challenges associated with the purification of this important heterocyclic scaffold. The principles and methods outlined herein are intended to empower scientists to achieve the highest standards of purity in their research endeavors.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Available from: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar. Available from: [Link]

  • Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis. Available from: [Link]

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide. Available from: [Link]

  • Waters Corporation. Preparative Scale Chromatography of a Commercially-Available Sweetener using... Available from: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available from: [Link]

Sources

Application

mass spectrometry analysis of 1H-pyrrolo[3,2-c]pyridine-2-carboxamide

Application Note: High-Resolution Mass Spectrometry and LC-MS/MS Analysis of 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide Introduction & Scope 1H-pyrrolo[3,2-c]pyridine-2-carboxamide is a fundamental pharmacophore in modern m...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry and LC-MS/MS Analysis of 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide

Introduction & Scope

1H-pyrrolo[3,2-c]pyridine-2-carboxamide is a fundamental pharmacophore in modern medicinal chemistry. As an azaindole derivative, it serves as a highly effective bioisostere for traditional indole rings, offering enhanced aqueous solubility and additional hydrogen-bonding capabilities through its basic pyridine nitrogen[1]. This specific scaffold is prominently featured in the development of novel kinase inhibitors, antituberculosis agents[2], and Smoothened (Smo) receptor antagonists for oncology[3].

Given its pharmacological significance, robust bioanalytical methods are required to quantify this compound and elucidate its metabolic fate in biological matrices. This Application Note details a highly sensitive, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol for the structural characterization and pharmacokinetic quantification of 1H-pyrrolo[3,2-c]pyridine-2-carboxamide.

Causality in Analytical Design

The physicochemical properties of 1H-pyrrolo[3,2-c]pyridine-2-carboxamide dictate the analytical strategy. Every parameter in this protocol is selected based on specific molecular interactions:

  • Ionization Strategy: The molecule contains a highly basic pyridine nitrogen within the azaindole core. This basic site readily accepts a proton, making Positive Electrospray Ionization (ESI+) the optimal choice for generating a robust, stable [M+H]+ precursor ion[4].

  • Chromatographic Causality: To prevent peak tailing caused by secondary interactions between the basic nitrogen and residual silanols on the C18 stationary phase, 0.1% Formic Acid (FA) is used as a mobile phase modifier[5]. The acidic environment ensures the analyte remains fully protonated, improving chromatographic focus and enhancing droplet desolvation efficiency in the ESI source.

  • Extraction Logic: Protein precipitation (PPT) with acetonitrile is selected over liquid-liquid extraction (LLE). The primary carboxamide group imparts moderate polarity to the molecule, which can lead to poor recovery in non-polar LLE solvents. Acetonitrile rapidly denatures plasma proteins while maintaining the moderately polar analyte in solution.

Self-Validating Protocol Design

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . A Stable Isotope-Labeled Internal Standard (SIL-IS) is introduced at the earliest step of sample preparation. By continuously monitoring the peak area ratio of the analyte to the SIL-IS, the system automatically corrects for variable matrix effects and extraction losses. Furthermore, alternating double-blank injections and Quality Control (QC) samples are embedded in the sequence to continuously validate the absence of column carryover and the stability of the mass spectrometer's response during every run.

Visualizing the Analytical Workflow

LCMS_Workflow S1 Plasma Sample Spiked with SIL-IS S2 Protein Precipitation (3x Vol ACN + 0.1% FA) S1->S2 S3 Centrifugation (14,000g, 10 min, 4°C) S2->S3 S4 UHPLC Separation (C18, Gradient) S3->S4 S5 ESI+ Ionization (Protonation) S4->S5 S6 QQQ MS/MS (MRM Acquisition) S5->S6

Step-by-step LC-MS/MS sample preparation and analytical workflow.

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)
  • Thaw plasma samples on ice. Aliquot 50 µL of plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Add 10 µL of SIL-IS working solution (100 ng/mL in 50% methanol) to validate extraction recovery.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. (Causality: The 3:1 organic-to-aqueous ratio forces the immediate precipitation of plasma proteins, while the formic acid disrupts protein-analyte binding).

  • Vortex vigorously for 2 minutes to ensure complete mixing.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. (Causality: Diluting the organic extract with water matches the initial mobile phase conditions, preventing solvent-induced peak broadening during injection).

Step 2: UHPLC Separation Parameters

The separation is performed on a reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 4.6 × 50 mm, 2.7 μm) maintained at 40°C[5].

Table 1: UHPLC Gradient Elution Profile

Time (min)Mobile Phase A (Water + 0.1% FA)Mobile Phase B (ACN + 0.1% FA)Flow Rate (mL/min)
0.095%5%0.4
0.595%5%0.4
3.010%90%0.4
4.010%90%0.4
4.195%5%0.4
5.595%5%0.4
Step 3: Mass Spectrometry and Fragmentation Logic

Detection is performed using a Triple Quadrupole (QQQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

When subjected to Collision-Induced Dissociation (CID), compounds bearing a primary carboxamide group typically exhibit a characteristic neutral loss of ammonia (NH3, -17 Da)[4]. For 1H-pyrrolo[3,2-c]pyridine-2-carboxamide, the protonated precursor ion [M+H]+ at m/z 162.1 fragments into a highly stable acylium ion at m/z 145.0. Increasing the collision energy forces the cleavage of the azaindole core, yielding secondary product ions used for qualitative confirmation.

MS_Fragmentation M [M+H]+ m/z 162.1 Protonated Precursor F1 [M+H - NH3]+ m/z 145.0 Acylium Ion M->F1 -NH3 (-17 Da) F2 [M+H - CONH3]+ m/z 117.0 Azaindole Core M->F2 -CONH3 (-45 Da) F1->F2 -CO (-28 Da) F3 [Fragment]+ m/z 90.0 Ring Cleavage F2->F3 -HCN (-27 Da)

Proposed ESI+ MS/MS collision-induced fragmentation pathway.

Table 2: Optimized MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
1H-pyrrolo[3,2-c]pyridine-2-carboxamide162.1145.05020Quantifier
1H-pyrrolo[3,2-c]pyridine-2-carboxamide162.1117.05035Qualifier
SIL-IS (Isotope Labeled)167.1150.05020Internal Standard
Step 4: System Suitability & Self-Validation Execution

To ensure the protocol acts as a closed, self-validating loop:

  • Matrix Effect Monitoring: Calculate the matrix factor (MF) by comparing the peak area of the SIL-IS in extracted plasma to the SIL-IS in neat solvent. An MF between 0.85 and 1.15 validates that ion suppression is negligible and the ESI source is performing optimally.

  • Carryover Check: Inject a double-blank (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) standard. The analyte signal must be <20% of the Lower Limit of Quantification (LLOQ) to validate the absence of column carryover.

References[2]Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents - Journal of Medicinal Chemistry - ACS Publications[3]FUSED HETEROCYCLIC RING DERIVATIVE AND USE THEREOF - European Patent Office - EP 2471791 B1 - Google Patents[5]US20150005277A1 - Protein Kinase Inhibitors and Uses Thereof - Google Patents[4]WO2015088045A1 - Pyrrolo[3,2-c]pyridine derivatives as tlr inhibitors - Google Patents[1]Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation - ResearchGate

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide Synthesis

Welcome to the Technical Support Center for azaindole synthesis. 1H-pyrrolo[3,2-c]pyridine (5-azaindole) derivatives are highly sought-after scaffolds in modern drug discovery, particularly for the development of kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azaindole synthesis. 1H-pyrrolo[3,2-c]pyridine (5-azaindole) derivatives are highly sought-after scaffolds in modern drug discovery, particularly for the development of kinase and Nampt inhibitors[1][2]. However, the electron-deficient nature of the pyridine ring and the interference of the basic nitrogen introduce significant synthetic bottlenecks, often resulting in poor yields during the cyclization and amidation steps[1].

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to optimize your synthesis yield from start to finish.

Synthesis Workflow

SynthesisWorkflow SM 4-Methyl-3-nitropyridine (Starting Material) Step1 Step 1: Reissert Condensation Diethyl oxalate, KOEt, 0°C to RT SM->Step1 Int1 Ethyl 3-(3-nitropyridin-4-yl) -2-oxopropanoate Step1->Int1 Step2 Step 2: Reductive Cyclization Fe powder, AcOH, 95°C Int1->Step2 Int2 Ethyl 5-azaindole-2-carboxylate Step2->Int2 Step3 Step 3: Saponification LiOH, THF/H2O, RT Int2->Step3 Int3 5-Azaindole-2-carboxylic acid Step3->Int3 Step4 Step 4: Amide Coupling HATU, DIPEA, DMF/DMSO, RT Int3->Step4 Product 1H-pyrrolo[3,2-c]pyridine -2-carboxamide Step4->Product

Optimized 4-step synthesis workflow for 1H-pyrrolo[3,2-c]pyridine-2-carboxamide.

Troubleshooting Guides & FAQs

Q1: Why is the yield of the Reissert condensation (Step 1) highly variable and often below 40%?

  • Causality: The acidity of the methyl protons on 4-methyl-3-nitropyridine is sufficient for deprotonation, but the resulting carbanion is highly prone to side reactions, including nucleophilic attack on the nitro group or base-catalyzed self-condensation of diethyl oxalate[1]. Furthermore, ambient moisture rapidly quenches the potassium ethoxide base, halting the reaction prematurely.

  • Self-Validating Protocol: Always use freshly titrated KOEt and strictly anhydrous ethereal solvents (e.g., dry THF or Et₂O). Monitor the reaction via TLC (EtOAc/Hexane). A successful reaction will immediately form a deep red/purple potassium enolate precipitate. If the solution remains yellow/orange without precipitation, moisture has compromised the base and the reaction should be aborted.

Q2: During reductive cyclization with Fe/AcOH (Step 2), LC-MS shows a persistent M+18 mass peak. How do I drive the reaction to completion?

  • Causality: The reduction of the nitro group to the aniline is rapid. However, the subsequent intramolecular condensation of the newly formed amine with the alpha-keto ester to form the pyrrole ring (the 5-azaindole core) is endothermic and requires strong acid catalysis and heat. The M+18 peak corresponds to the uncyclized intermediate prior to dehydration.

  • Self-Validating Protocol: Do not rely solely on the disappearance of the nitro starting material. Heat the reaction mixture to strictly 95–100 °C. Sample the reaction every hour for LC-MS; only initiate the workup when the uncyclized intermediate (M+18) is <2% of the total peak area.

Q3: The final amide coupling of 5-azaindole-2-carboxylic acid with primary/secondary amines using EDC/HOBt yields <30%. Why is the conversion so low?

  • Causality: 5-Azaindole-2-carboxylic acid exists as a highly stable, poorly soluble zwitterion. Standard coupling reagents like EDC/HOBt struggle because the intermediate active ester forms slowly and is highly susceptible to hydrolysis in the presence of trace water. The electron-deficient pyridine ring further deactivates the system, a common issue noted in the synthesis of Nampt inhibitors[2][3].

  • Self-Validating Protocol: Switch to the uronium-based coupling reagent HATU, which is far more reactive and efficient for unreactive carboxylic acids[3]. Use a 4:1 mixture of DMF and DMSO to fully solubilize the zwitterionic starting material. The reaction color should transition from a turbid suspension to a clear, pale-yellow solution within 15 minutes of adding DIPEA, confirming active ester formation before the amine is even added.

Quantitative Yield Optimization Data

Table 1: Optimization of Amidation Conditions (Step 4)

Coupling ReagentSolvent SystemBase (Equiv)Temp (°C)Time (h)Isolated Yield (%)
EDC/HOBtDMFDIPEA (2.0)252428
PyBOPDMFDIPEA (2.0)252445
HATUDMFDIPEA (3.0)251281
HATU DMF/DMSO (4:1) DIPEA (3.0) 25 12 94

Table 2: Optimization of Reductive Cyclization Conditions (Step 2)

ReductantSolventTemp (°C)Time (h)Isolated Yield (%)Primary Observation
Pd/C, H₂ (1 atm)EtOH251635Incomplete cyclization (M+18 persists)
Fe powderAcOH60452High levels of uncyclized amine
Fe powder AcOH 95 3 88 Complete conversion to indole core
SnCl₂EtOH/HCl80565Emulsion during aqueous workup

Standard Operating Procedures (SOPs)

Protocol A: Reductive Cyclization to Ethyl 5-azaindole-2-carboxylate (Step 2)
  • Preparation: Suspend ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate (10.0 g, 42.0 mmol) in glacial acetic acid (200 mL, 0.2 M).

  • Reduction: Add iron powder (325 mesh, 11.7 g, 210 mmol, 5.0 equiv) in four equal portions over 20 minutes to control the exotherm.

  • Cyclization: Attach a reflux condenser and heat the reaction strictly to 95 °C. Stir vigorously for 3 hours.

  • Validation: Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. Ensure the uncyclized intermediate ([M+H]⁺ = 209) has completely transitioned to the cyclized product ([M+H]⁺ = 191).

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (300 mL) and filter through a tightly packed Celite pad to remove iron salts. Wash the pad with additional EtOAc (100 mL).

  • Isolation: Concentrate the filtrate in vacuo to remove the majority of acetic acid. Neutralize the residue carefully with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with EtOAc (3 x 150 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the product as a pale-yellow solid.

Protocol B: HATU-Mediated Amidation (Step 4)
  • Solubilization: To a flame-dried round-bottom flask, add 5-azaindole-2-carboxylic acid (1.0 g, 6.17 mmol)[3]. Suspend the solid in an anhydrous mixture of DMF and DMSO (4:1 ratio, 60 mL total).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.2 mL, 18.5 mmol, 3.0 equiv), followed immediately by HATU (2.8 g, 7.4 mmol, 1.2 equiv).

  • Validation: Stir the mixture at room temperature for 15 minutes. The turbid suspension must clarify into a pale-yellow solution, indicating the successful formation of the active ester.

  • Coupling: Add the desired amine (7.4 mmol, 1.2 equiv) dropwise. Stir at room temperature for 12 hours under a nitrogen atmosphere[2].

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃ (150 mL). Extract the aqueous layer with EtOAc (3 x 100 mL).

  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 50 mL) to completely remove residual DMF and DMSO. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (DCM/MeOH gradient) to afford the pure 1H-pyrrolo[3,2-c]pyridine-2-carboxamide.

References

1.[1] Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - National Institutes of Health (NIH) URL: [Link]

2.[2] Title: Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

3.[3] Title: Structural Basis of Beneficial Design for Effective Nicotinamide Phosphoribosyltransferase Inhibitors Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Optimization

reducing off-target effects of 1H-pyrrolo[3,2-c]pyridine-2-carboxamide

Welcome to the Technical Support & Troubleshooting Center for the optimization of the 1H-pyrrolo[3,2-c]pyridine-2-carboxamide scaffold. As a Senior Application Scientist, I have compiled this guide to address the most cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the optimization of the 1H-pyrrolo[3,2-c]pyridine-2-carboxamide scaffold.

As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks in developing candidates from this chemical class. While this scaffold is highly privileged—frequently utilized in the development of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors and ATP-competitive kinase inhibitors (e.g., MPS1, PIM)[1][2]—its flat, nitrogen-rich heteroaromatic nature makes it notoriously susceptible to off-target liabilities.

This guide provides field-proven, mechanistically grounded strategies to decouple your target potency from systemic toxicities.

Section 1: Pharmacological Off-Target Mitigation (CYP450 & hERG)

Q1: My lead 1H-pyrrolo[3,2-c]pyridine-2-carboxamide candidate shows excellent biochemical potency but exhibits severe CYP3A4 and CYP2D6 inhibition (IC50 < 1 µM). What is the mechanistic cause, and how do I troubleshoot this?

Expert Insight: The off-target cytochrome P450 (CYP) inhibition is a well-documented liability of the 1H-pyrrolo[3,2-c]pyridine core[1]. The primary causality is the basic pyridine nitrogen (N5) within the bicyclic system. In the highly lipophilic environment of the CYP active site, this unhindered basic nitrogen acts as a strong Lewis base, directly coordinating with the heme iron of the CYP enzymes. Furthermore, high overall lipophilicity (AlogP > 5.0) heavily drives non-specific hydrophobic interactions within the CYP binding pocket[1].

Troubleshooting Strategy:

  • Steric Shielding: Introduce a methyl or ethyl group adjacent to the basic nitrogen. This steric bulk physically hinders the nitrogen's ability to achieve the optimal geometry required for heme iron coordination without necessarily disrupting your primary target binding.

  • Lipophilicity Reduction: Swap lipophilic tail groups (e.g., replacing a tert-butoxycarbonyl (Boc) or phenyl group with a more polar heterocycle like a furan or oxadiazole) to drop the AlogP below 4.0[1].

Q2: We are seeing dose-limiting cardiotoxicity in our preclinical models due to hERG channel blockade. How can we engineer this out of the scaffold?

Expert Insight: The hERG potassium channel features a large, hydrophobic inner cavity that strongly binds molecules possessing a basic amine separated from lipophilic domains by a flexible linker. The 1H-pyrrolo[3,2-c]pyridine scaffold often fits this pharmacophore perfectly[3].

Troubleshooting Strategy: To disrupt hERG binding, you must alter the physicochemical properties of the basic center.

  • pKa Modulation: Introduce electron-withdrawing groups (EWGs) such as fluorines on adjacent aliphatic rings to lower the pKa of the basic amine, reducing its ionization state at physiological pH.

  • Zwitterion Introduction: Introduce a carboxylic acid motif on the solvent-exposed region of your molecule. The resulting zwitterionic character drastically reduces hERG cavity permeability while maintaining target affinity[3].

Section 2: Target-Class Specific Toxicities (NAMPT & Kinase Cross-Reactivity)

Q3: Our NAMPT inhibitor candidate is causing severe thrombocytopenia and retinal toxicity in vivo. Is this an on-target effect of NAD+ depletion, or an off-target effect of the pyrrolopyridine scaffold?

Expert Insight: This is the most critical hurdle in NAMPT inhibitor development. While thrombocytopenia and retinal toxicity are often considered dose-limiting on-target effects of systemic NAD+ depletion[4][5], the 1H-pyrrolo[3,2-c]pyridine core is also known to cross-react with kinases (like MPS1 and PIM) because it perfectly mimics the adenine ring of ATP, binding the kinase hinge region[1][2].

To troubleshoot, you must determine if the toxicity is on-target or off-target using a Nicotinic Acid (NA) Rescue Assay . Normal cells express NAPRT (Nicotinate phosphoribosyltransferase) and can synthesize NAD+ from NA, bypassing NAMPT[6][7]. If co-administering NA rescues your cells, the toxicity is on-target (NAMPT-driven). If NA fails to rescue the cells, your scaffold is exhibiting off-target cytotoxicity (likely hitting a kinase)[6][7].

Quantitative Data Summary: Comparative Off-Target Profiles

The following table summarizes the structure-activity relationship (SAR) shifts when troubleshooting the pyrrolopyridine core.

Compound / Scaffold ModificationNAMPT IC50 (nM)Off-Target Kinase (MPS1) IC50 (nM)CYP3A4 IC50 (µM)hERG IC50 (µM)NA Rescue in Normal Cells?
Unoptimized Lead (High AlogP)2.515.00.8 (High Risk)1.2 (High Risk)Partial
Modification A: N-Methylation18.0>10,000>10.0 (Clean)1.5 (High Risk)Yes
Modification B: Zwitterion addition4.28505.5 (Moderate)>30.0 (Clean)Yes
Optimized Candidate (Low AlogP + Steric)3.1>10,000>10.0 (Clean)>30.0 (Clean)Yes (True Selectivity)

Section 3: Workflow Visualization

The following diagnostic workflow illustrates the logical routing for mitigating off-target effects when developing 1H-pyrrolo[3,2-c]pyridine-2-carboxamide derivatives.

OffTargetMitigation Start 1H-pyrrolo[3,2-c]pyridine Lead Candidate CYP CYP450 Profiling (1A2, 3A4, 2D6) Start->CYP hERG hERG Patch-Clamp Cardiotoxicity Start->hERG NAMPT NAMPT vs NAPRT Rescue Assay Start->NAMPT CYP_Fail High CYP Inhibition (Heme Coordination) CYP->CYP_Fail IC50 < 1 µM hERG_Fail hERG Blockade (Cavity Binding) hERG->hERG_Fail IC50 < 10 µM NAMPT_Fail Unrescued Toxicity (Kinase Off-Target) NAMPT->NAMPT_Fail NA Fails to Rescue CYP_Fix Add Steric Bulk / Lower AlogP CYP_Fail->CYP_Fix Optimized Optimized Preclinical Candidate CYP_Fix->Optimized hERG_Fix Reduce pKa / Zwitterion Addition hERG_Fail->hERG_Fix hERG_Fix->Optimized NAMPT_Fix Tune Hinge-Binding Motif NAMPT_Fail->NAMPT_Fix NAMPT_Fix->Optimized

Workflow for diagnosing and mitigating off-target liabilities of pyrrolopyridine derivatives.

Section 4: Self-Validating Experimental Protocols

Protocol A: NAPRT-Rescue Cell Viability Assay (Decoupling On-Target vs Off-Target Toxicity)

Purpose: To validate whether the cytotoxicity of your pyrrolopyridine candidate is strictly due to NAMPT inhibition or off-target kinase cross-reactivity[6][7].

Step-by-Step Methodology:

  • Cell Line Preparation: Plate a NAPRT-proficient normal cell line (e.g., ARPE-19 retinal cells) and a NAPRT-deficient cancer cell line (e.g., HCT116) in 96-well plates at 5,000 cells/well in complete media. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation (Self-Validating Controls):

    • Test Group: 1H-pyrrolo[3,2-c]pyridine candidate (serial dilution 10 µM to 1 nM).

    • Positive Control: FK866 (A known, highly specific NAMPT inhibitor)[4].

    • Negative Control: 0.1% DMSO vehicle.

  • Nicotinic Acid (NA) Co-administration: To half of the wells for each cell line, add Nicotinic Acid (NA) to a final concentration of 10 µM. Leave the other half untreated with NA.

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent to measure ATP levels (viability) via luminescence.

  • Data Interpretation (Causality Check):

    • If your compound kills ARPE-19 cells, but the addition of NA restores viability to 100%, the toxicity is on-target (NAMPT-specific).

    • If your compound kills ARPE-19 cells, and NA fails to restore viability, your compound possesses fatal off-target cytotoxicity (e.g., it is hitting essential kinases or inducing structural toxicity).

Protocol B: High-Throughput CYP450 Fluorogenic Inhibition Assay

Purpose: To rapidly screen structural modifications for reduced CYP heme-coordination[1].

Step-by-Step Methodology:

  • Enzyme/Substrate Master Mix: Prepare a master mix containing recombinant human CYP3A4 and the fluorogenic substrate Vivid® BOMR (7-benzyloxymethyloxy-3-cyanocoumarin) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Dispense 10 µL of your pyrrolopyridine analogs (10 µM final concentration) into a black 384-well microplate.

    • Self-Validation Check: Include Ketoconazole (10 µM) as a positive inhibition control to ensure assay dynamic range (Z'-factor > 0.6).

  • Reaction Initiation: Add 10 µL of an NADPH-Regeneration System (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.

  • Kinetic Measurement: Read fluorescence (Ex: 390 nm / Em: 460 nm) kinetically every 2 minutes for 30 minutes at room temperature.

  • Analysis: Calculate the reaction velocity (slope of the linear phase). Compounds exhibiting >50% inhibition relative to the DMSO control require further structural optimization (steric shielding) around the N5 position.

References

  • Roots Analysis. "NAMPT Inhibitors Failure - Key Reasons | Blog". Roots Analysis. Available at:[Link]

  • Lee, et al. "Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy". Theranostics. Available at:[Link]

  • Canto, et al. "Advances in NAD-Lowering Agents for Cancer Treatment". MDPI. Available at:[Link]

  • Audrito, et al. "Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy". PMC / Frontiers in Pharmacology. Available at:[Link]

  • Naud, et al. "Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach". Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • "WO2024088351A1 - Compounds and uses thereof". Google Patents.
  • "Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket". ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for 1H-pyrrolo[3,2-c]pyridine-2-carboxamide

Welcome to the technical support center for the crystallization of 1H-pyrrolo[3,2-c]pyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 1H-pyrrolo[3,2-c]pyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the crystallization of this and structurally related compounds.

Introduction

1H-pyrrolo[3,2-c]pyridine-2-carboxamide is a heterocyclic compound with significant potential in pharmaceutical development.[1][2][3] Obtaining high-quality crystalline material is a critical step for purification, structural elucidation, and ensuring the stability and bioavailability of the final active pharmaceutical ingredient (API).[4][5][6] However, the crystallization of novel compounds can be a significant bottleneck. This guide provides a systematic approach to troubleshooting common issues and optimizing crystallization conditions.

Frequently Asked Questions (FAQs)

Q1: My compound is not crystallizing at all. What are the first steps I should take?

A1: The inability to form crystals typically points to issues with supersaturation or the presence of impurities. Here's a systematic approach to begin troubleshooting:

  • Purity Check: Ensure your compound is of high purity (>95%). Impurities can inhibit nucleation and crystal growth.[7][8] Consider an additional purification step, such as column chromatography, if necessary.

  • Solvent Screening: The choice of solvent is paramount.[9][10] Your compound needs to be soluble in the chosen solvent, but not excessively so. An ideal solvent will have high solubility at an elevated temperature and low solubility at room or lower temperatures.[11] A systematic solvent screen is the most effective initial step.

  • Increase Concentration: If the solution is not reaching supersaturation, you may need to increase the concentration of your compound. This can be achieved by slow evaporation of the solvent or by starting with a more concentrated solution.

Q2: I'm getting an oil or amorphous precipitate instead of crystals. What does this mean and how can I fix it?

A2: Oiling out or forming an amorphous solid indicates that the solution has become too supersaturated too quickly, preventing the ordered arrangement of molecules required for crystallization.[12] To resolve this:

  • Slow Down the Process: Reduce the rate of cooling or solvent evaporation. A slower process allows more time for nucleation and ordered crystal growth.[13]

  • Use a Different Solvent System: Try a solvent in which your compound is less soluble. This will slow down the approach to supersaturation. Alternatively, a solvent/anti-solvent system can provide better control.[11]

  • Lower the Concentration: Starting with a more dilute solution can prevent the rapid crash-out of your compound.

  • Increase the Temperature: In some cases, increasing the crystallization temperature can favor crystal growth over amorphous precipitation.

Q3: The crystals I'm obtaining are very small or are just a fine powder. How can I grow larger, single crystals?

A3: The formation of small crystals or a powder suggests that the nucleation rate is too high, leading to the formation of many small crystals instead of a few large ones. To encourage the growth of larger crystals:

  • Reduce the Rate of Supersaturation: This is the most critical factor. Slow cooling, slow evaporation, or a very slow addition of an anti-solvent will reduce the number of nucleation events and allow existing crystals to grow larger.

  • Seeding: Introduce a single, well-formed crystal (a "seed") into a saturated solution. This provides a template for further growth and can lead to the formation of a large, single crystal.[10]

  • Minimize Disturbances: Vibrations and temperature fluctuations can induce nucleation.[10] Store your crystallization experiments in a quiet, temperature-stable environment.

Q4: What is polymorphism and why is it important for my compound?

A4: Polymorphism is the ability of a compound to exist in more than one crystalline form.[4][5] These different forms, or polymorphs, have the same chemical composition but different crystal lattice arrangements. This can significantly impact the physicochemical properties of the compound, including:

  • Solubility and Dissolution Rate: Different polymorphs can have different solubilities, which directly affects the bioavailability of a drug.[7][14]

  • Stability: One polymorph is typically more thermodynamically stable than others under a given set of conditions.[4][5] Less stable forms can convert to the more stable form over time, which can be a major issue in pharmaceutical formulations.

  • Manufacturing Properties: Properties like crystal shape, density, and flowability can vary between polymorphs, impacting tablet formation and other manufacturing processes.[4]

It is crucial to identify and characterize the different polymorphs of your compound to select the most suitable form for development.[6]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving common crystallization issues.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Insufficient supersaturation; Compound is too soluble; Presence of impurities.Increase concentration; Try a different solvent or a solvent/anti-solvent system; Further purify the starting material.[7][8]
Oiling Out/Amorphous Precipitate Supersaturation is too high and achieved too quickly.Decrease the concentration; Slow down the rate of cooling or evaporation; Use a solvent in which the compound is less soluble.[12]
Formation of Needles or Plates Rapid crystal growth along one axis.Slow down the crystallization process; Try a different solvent that may interact differently with the crystal faces.
Twinning or Aggregation of Crystals High nucleation rate; Impurities present.Reduce the rate of supersaturation; Further purify the compound; Try a different crystallization method.
Poor Crystal Quality (Cracked, Opaque) Solvent loss from the crystal lattice; Rapid growth.Use less volatile solvents; Slow down the crystallization process; Consider cryo-protection for X-ray analysis.[12]

Experimental Protocols

Here are detailed protocols for common crystallization techniques that can be adapted for 1H-pyrrolo[3,2-c]pyridine-2-carboxamide.

Protocol 1: Slow Evaporation

This is often the simplest method for obtaining high-quality single crystals.

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble at room temperature.

  • Dissolution: Dissolve the compound in the chosen solvent to create a solution that is near saturation.

  • Setup: Place the solution in a small vial and cover it with a cap that has a small hole or is loosely fitted to allow for slow evaporation.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Check for crystal growth periodically over several days to weeks.

Protocol 2: Vapor Diffusion

This technique is excellent for growing high-quality crystals from a small amount of material.

  • Solvent System Selection: Choose a "good" solvent in which the compound is readily soluble and a miscible "anti-solvent" in which the compound is poorly soluble.[11]

  • Preparation: In a small, open vial, dissolve the compound in the "good" solvent.

  • Setup: Place this small vial inside a larger, sealed container that contains the "anti-solvent".

  • Diffusion: The more volatile anti-solvent will slowly diffuse into the solution of the compound, gradually decreasing its solubility and inducing crystallization.[12]

  • Incubation: Store the setup in a stable environment and monitor for crystal growth.

Protocol 3: Solvent/Anti-Solvent Method

This method provides good control over the crystallization process.

  • Solvent Selection: Identify a "good" solvent and a miscible "anti-solvent" as in the vapor diffusion method.

  • Dissolution: Dissolve the compound in a minimal amount of the "good" solvent.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the stirred solution until a slight turbidity (cloudiness) appears.

  • Re-dissolution: Add a few drops of the "good" solvent to just re-dissolve the precipitate.

  • Crystallization: Seal the container and allow it to stand undisturbed. Crystals should form as the solution slowly reaches equilibrium.

Visualizing the Crystallization Workflow

The following diagrams illustrate the decision-making process for troubleshooting and the general workflow for crystallization experiments.

Troubleshooting_Crystallization Start Start Crystallization Experiment Outcome Observe Outcome Start->Outcome NoCrystals No Crystals Outcome->NoCrystals No Growth Oil_Amorphous Oil / Amorphous Solid Outcome->Oil_Amorphous Precipitate Small_Crystals Small / Poor Quality Crystals Outcome->Small_Crystals Poor Growth Good_Crystals Good Quality Crystals Outcome->Good_Crystals Success Action1 Increase Concentration / Change Solvent NoCrystals->Action1 Action2 Slow Down Supersaturation / Lower Concentration Oil_Amorphous->Action2 Action3 Reduce Nucleation Rate / Seeding Small_Crystals->Action3 End Proceed to Analysis Good_Crystals->End Action1->Start Action2->Start Action3->Start

Caption: Troubleshooting flowchart for crystallization experiments.

Crystallization_Workflow Purification Compound Purification (>95%) Solvent_Screening Solvent Screening Purification->Solvent_Screening Method_Selection Method Selection (Evaporation, Diffusion, etc.) Solvent_Screening->Method_Selection Optimization Optimization (Concentration, Temperature) Method_Selection->Optimization Crystal_Growth Crystal Growth Optimization->Crystal_Growth Analysis X-ray Analysis Crystal_Growth->Analysis

Caption: General workflow for small molecule crystallization.

References

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!
  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • Journal of Chemical and Pharmaceutical Research. (2024, May 30).
  • Taylor & Francis Online. (2015, July 7). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms.
  • Lee, A. Y., Erdemir, D., & Myerson, A. S. (2011). Crystal Polymorphism in Chemical Process Development. Annual Review of Chemical and Biomolecular Engineering, 2, 259-280.
  • WIPO Patentscope. (2024, August 29).
  • ACS Publications. (2008, August 9). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry.
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products.
  • Semantic Scholar.
  • Regis Technologies. (2021, February 7).
  • PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • ResearchGate. (2015, August 25).
  • Protein X-ray Crystallography. (2025, April 14). Common Problems in Protein X-ray Crystallography and How to Solve Them.
  • ResearchGate. Crystallization Pathways and Kinetics of Carbamazepine–Nicotinamide Cocrystals from the Amorphous State by In Situ Thermomicroscopy, Spectroscopy, and Calorimetry Studies.
  • Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
  • Benchchem. Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis.
  • Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules. RSC Publishing.
  • Benchchem. Application Notes and Protocols for the Crystallization of High-Purity 2-(Oxan-2-yl)morpholine.
  • PMC. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.

Sources

Reference Data & Comparative Studies

Validation

validating 1H-pyrrolo[3,2-c]pyridine-2-carboxamide efficacy in xenograft models

An in-depth technical guide designed for researchers, scientists, and drug development professionals evaluating metabolic and epigenetic inhibitors in preclinical models. Executive Summary: The Evolution of NAMPT Inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, scientists, and drug development professionals evaluating metabolic and epigenetic inhibitors in preclinical models.

Executive Summary: The Evolution of NAMPT Inhibition

Targeting cancer metabolism by depleting nicotinamide adenine dinucleotide (NAD+) is a highly validated therapeutic strategy. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, a pathway upon which many solid tumors are exquisitely dependent.

While first-generation NAMPT inhibitors like FK866 proved the viability of this mechanism, their clinical translation was severely hampered by poor pharmacokinetics, dose-limiting toxicities, and rapid onset of compensatory resistance[1]. To overcome these hurdles, medicinal chemists developed the 1H-pyrrolo[3,2-c]pyridine-2-carboxamide scaffold. This exposed-pyridine moiety not only enhances active-site affinity but also provides a synthetic vector to engineer out off-target liabilities (such as CYP2C9 inhibition)[2] and enables the design of dual-targeting agents (e.g., NAMPT/HDAC inhibitors)[3].

As a Senior Application Scientist, I frequently see preclinical validation fail not because of the compound, but because of poorly designed in vivo models. This guide objectively compares the performance of 1H-pyrrolo[3,2-c]pyridine-2-carboxamide derivatives against first-generation alternatives and provides a self-validating xenograft protocol to ensure your efficacy data is mechanistically sound.

Mechanistic Rationale & Target Engagement

The 1H-pyrrolo[3,2-c]pyridine-2-carboxamide scaffold acts as a highly potent, competitive inhibitor of NAMPT. By occupying the enzyme's binding tunnel, it prevents the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), effectively starving the tumor cell of NAD+ and driving it toward metabolic collapse and apoptosis.

Mechanism NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN Rate-Limiting NAD NAD+ Pool NMN->NAD NMNAT Tox Metabolic Collapse NAD->Tox Depletion Drug 1H-pyrrolo[3,2-c]pyridine- 2-carboxamide Drug->NAMPT Competitive Inhibition

Figure 1: Mechanism of 1H-pyrrolo[3,2-c]pyridine-2-carboxamide derivatives blocking NAMPT.

Comparative Performance Data

To objectively evaluate the 1H-pyrrolo[3,2-c]pyridine-2-carboxamide scaffold, we compare two of its optimized derivatives—Compound 68 (a highly optimized pure NAMPT inhibitor) and Compound 35 (a dual NAMPT/HDAC inhibitor)—against the first-generation standard, FK866 .

As shown in the data below, the newer scaffold maintains nanomolar potency while drastically improving in vivo Tumor Growth Inhibition (TGI) and eliminating critical off-target liabilities.

Inhibitor ClassRepresentative CompoundNAMPT IC₅₀CYP2C9 InhibitionHCT116 Xenograft TGI (%)Key Advantage / Limitation
First-Gen NAMPTi FK866 ~1-3 nMModerate~40-50%High potency, but limited by and rapid resistance[4].
Optimized Scaffold Compound 68 < 5 nMNone (>10 µM)> 80% Structural modifications while maximizing exposure[2].
Dual NAMPT/HDACi Compound 35 31 nMLow69% ; overcomes single-agent resistance[3].

Self-Validating Xenograft Protocol: HCT116 Model

A xenograft protocol is only as reliable as its internal controls. Tumor volume reduction alone does not prove your drug worked via the intended mechanism. To validate a 1H-pyrrolo[3,2-c]pyridine-2-carboxamide derivative, you must build a self-validating system —a triad of Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy.

Step 1: Model Selection & Cell Preparation
  • Action: Culture HCT116 human colorectal carcinoma cells in McCoy's 5A medium supplemented with 10% FBS. Harvest in the exponential growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel.

  • The Causality (Why HCT116?): HCT116 cells are inherently deficient in NAPRT (nicotinate phosphoribosyltransferase). This means they cannot utilize the alternative Preiss-Handler pathway to synthesize NAD+ from nicotinic acid. They are entirely dependent on the NAMPT-driven salvage pathway, making them the gold-standard model for isolating NAMPT inhibitor efficacy without confounding dietary rescue[1].

Step 2: Subcutaneous Implantation & Randomization
  • Action: Inject 5×106 cells subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.

  • Action: Wait until tumors reach a palpable volume of 100-150 mm³ before randomizing into vehicle and treatment groups.

  • The Causality: Randomizing at this specific volume ensures the tumors are fully vascularized. Initiating treatment on unvascularized micro-tumors often yields false-positive efficacy data due to spontaneous necrosis.

Step 3: Dosing Regimen & Synchronization
  • Action: Administer the 1H-pyrrolo[3,2-c]pyridine-2-carboxamide compound (e.g., Compound 35 at 25 mg/kg) via intraperitoneal (IP) or oral (PO) routes BID (twice daily) [3].

  • The Causality (Why BID?): NAD+ is a highly dynamic metabolite. If the inhibitor's plasma concentration drops below the IC₉₀ threshold, the tumor will rapidly salvage NAM to rebuild its NAD+ pool. BID dosing maintains continuous target suppression, which is an absolute requirement for driving the cell past the point of metabolic no-return.

Step 4: Efficacy and PD Readouts (The Validation Step)
  • Action (Efficacy): Measure tumor dimensions using digital calipers every 2-3 days. Calculate volume using the formula V=(length×width2)/2 .

  • Action (Pharmacodynamics): At the study's endpoint, snap-freeze a portion of the tumor tissue in liquid nitrogen. Extract metabolites using cold methanol/water and quantify intratumoral NAD+ levels via LC-MS/MS.

  • The Causality: This is the crux of the self-validating system. If tumor volume decreases but intratumoral NAD+ remains high, your drug is acting via an off-target mechanism. Conversely, if NAD+ is depleted but the tumor continues to grow, the cells have activated a compensatory resistance mechanism. Note: LC-MS/MS is mandatory here; standard colorimetric NAD+ assays are highly susceptible to autofluorescence interference from the complex tumor matrix.

Workflow cluster_1 1. Model Generation cluster_2 2. In Vivo Dosing cluster_3 3. Self-Validating Readouts N1 Culture HCT116 Cells (NAPRT-Deficient) N2 Subcutaneous Injection (BALB/c Nude Mice) N1->N2 N3 Administer Compound (e.g., 25 mg/kg BID) N2->N3 N4 Monitor Tumor Volume & Body Weight N3->N4 N5 Calculate Efficacy (% TGI) N4->N5 N6 Quantify Intratumoral NAD+ (LC-MS/MS) N4->N6

Figure 2: Self-validating xenograft workflow integrating efficacy and PD biomarker readouts.

Conclusion

The transition from first-generation NAMPT inhibitors to the 1H-pyrrolo[3,2-c]pyridine-2-carboxamide scaffold represents a massive leap forward in targeting cancer metabolism. By utilizing NAPRT-deficient xenograft models and strictly pairing volumetric efficacy data with LC-MS/MS-derived intratumoral NAD+ quantification, researchers can confidently validate the therapeutic window and mechanistic integrity of these next-generation compounds.

References

  • [2] Title: Minimizing CYP2C9 Inhibition of Exposed-Pyridine NAMPT (Nicotinamide Phosphoribosyltransferase) Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [3] Title: Small Molecule Inhibitors Simultaneously Targeting Cancer Metabolism and Epigenetics: Discovery of Novel Nicotinamide Phosphoribosyltransferase (NAMPT) and Histone Deacetylase (HDAC) Dual Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [1] Title: Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Source: Frontiers in Oncology (PMC). URL:[Link]

  • [4] Title: A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. Source: Frontiers in Oncology. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide

This guide provides essential safety and logistical information for the proper disposal of 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide, a heterocyclic compound often utilized in pharmaceutical research and drug development....

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide, a heterocyclic compound often utilized in pharmaceutical research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

Hazard Identification and Risk Assessment

1H-Pyrrolo[3,2-c]pyridine-2-carboxamide is a nitrogen-containing heterocyclic compound. While specific toxicity data is limited, related compounds like pyridine are considered hazardous.[1][2][3][4] Therefore, it is prudent to handle this compound as potentially harmful if swallowed, causing skin and eye irritation, and possibly causing respiratory irritation.[5][6][7][8][9]

Assumed Hazards:

  • Acute Oral Toxicity

  • Skin Corrosion/Irritation

  • Serious Eye Damage/Irritation

  • Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation

All materials contaminated with 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide, including residual product, reaction byproducts, contaminated personal protective equipment (PPE), and cleaning materials, must be classified and handled as hazardous waste.[10][11]

Personal Protective Equipment (PPE)

Before handling 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide or its waste, ensure the following PPE is worn to minimize exposure:

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber)To prevent skin contact and absorption.
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes and dust.
Skin and Body Laboratory coatTo prevent contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or in case of spills.[2][3][6][12]To avoid inhalation of dust or vapors.

Waste Segregation and Containerization

Proper segregation and containerization are fundamental to safe chemical waste management.[10][13]

  • Waste Identification: All waste streams containing 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide must be clearly identified.

  • Segregation: Keep this waste separate from other chemical waste to prevent potentially dangerous reactions.[11] Do not mix with incompatible materials such as strong oxidizing agents.[12][14]

  • Containerization: Use chemically resistant, leak-proof containers that can be securely sealed.[10][11][13] Ensure the container is appropriate for the type of waste (solid or liquid).

Labeling: All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "1H-Pyrrolo[3,2-c]pyridine-2-carboxamide"

  • Any other identifiers required by your institution's EHS department.[11]

Step-by-Step Disposal Protocol

The disposal of 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide must be conducted through a licensed hazardous waste disposal company, in compliance with local, state, and federal regulations such as those from the Environmental Protection Agency (EPA).[1][10][13]

Step 1: Collection

  • Collect all waste materials contaminated with 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide in a designated, properly labeled hazardous waste container.

Step 2: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6][11]

  • The storage area should be under the direct supervision of laboratory personnel and clearly marked with hazardous waste signage.[13]

Step 3: Contact EHS

  • Notify your institution's Environmental Health and Safety (EHS) department for waste pickup and disposal procedures.[11]

Step 4: Documentation

  • Complete all necessary waste disposal forms as required by your institution and the licensed waste disposal contractor.[11]

Step 5: Professional Disposal

  • The licensed hazardous waste contractor will transport the waste for appropriate treatment, which typically involves incineration at a permitted facility.[1][11][14]

Emergency Procedures

In the event of a spill or exposure:

  • Spill:

    • Evacuate the area and restrict access.

    • Remove all ignition sources.[3]

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.[3]

    • Ventilate the area and wash the spill site after cleanup is complete.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[12][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12][14]

  • Inhalation: Move the individual to fresh air.[12][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14]

In all cases of exposure, seek immediate medical attention.[12][14]

Regulatory Framework

The management of hazardous waste in laboratories is governed by several regulations, including:

  • Resource Conservation and Recovery Act (RCRA): The primary federal law in the United States governing the disposal of solid and hazardous waste.[10][13]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that information about chemical hazards be communicated to employees.[15][16] The standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) also applies.[17]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Identification cluster_handling Waste Handling cluster_disposal Disposal Process A Identify Waste Containing 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide B Wear Appropriate PPE A->B Always C Segregate from Incompatible Waste B->C D Place in Labeled, Resistant Container C->D E Store in Designated Hazardous Waste Area D->E F Contact Institutional EHS E->F G Complete Waste Disposal Forms F->G H Arrange Pickup by Licensed Contractor G->H

Caption: Decision workflow for the proper disposal of 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide.

References

  • 1H-Pyrrolo[3,2-c]pyridine-2-carboxaMide — Chemical Substance Information. (n.d.). NextSDS.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • 1H-Pyrrolo[2,3-c]pyridine-2-carboxamide(9CI) — Chemical Substance Information. (n.d.). NextSDS.
  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2026, January 14). OAE Publishing Inc.
  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (n.d.). Hep Journals.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Production, Import, Use, and Disposal of Pyridine. (n.d.). ATSDR.
  • 1H-pyrrole-2-carboxamide. (n.d.). PubChem.
  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2026, January 15). R Discovery.
  • Pyridine Safety Data Sheet. (n.d.). Lab Alley.
  • Hazardous Waste. (2026, February 12). US EPA.
  • Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Safety Data Sheet. (n.d.). Synquest Labs.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Pyridine Hazard Summary. (n.d.). NJ.gov.
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Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[3,2-c]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[3,2-c]pyridine-2-carboxamide
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